Poly(methylhydrosiloxane)
Description
Historical Context of Poly(methylhydrosiloxane) Synthesis
The first documented synthesis of Poly(methylhydrosiloxane) dates back to 1946, attributed to Sauer and his team. psu.edu The initial synthesis method involved the hydrolysis of methyldichlorosilane (B44661) in ether, which resulted in a mixture of cyclic siloxanes comprised of four to six siloxane units. psu.edu
The production of linear polysiloxanes is achieved through an equilibration process. This involves heating the cyclic siloxane mixture with an excess of a capping agent, hexamethyldisiloxane, at temperatures between 60°C and 150°C. psu.edu An alternative and common method for preparing PMHS is through the hydrolysis of monomethyldichlorosilane. wikipedia.org This reaction can be represented as:
n MeSiHCl₂ + n H₂O → [MeSiHO]n + 2n HCl wikipedia.org
More contemporary synthesis techniques have also been developed. One such method is the hydrolytic polycondensation of specific organic chlorosilanes and tetraethyl orthosilicate (B98303) (TEOS) in a diethyl ether medium at temperatures below 0°C. mdpi.com This process allows for the creation of branched PMHS structures. mdpi.com Another approach involves the ring-opening polymerization of 1,3,5,7-tetramethylcyclotetrasiloxane (D₄H) using catalysts like dodecylbenzenesulphonic acid, a process that can be accelerated with ultrasounds. nih.gov
Evolution of Poly(methylhydrosiloxane) Research Paradigms
For the first five decades following its discovery, Poly(methylhydrosiloxane) saw limited application as a reagent in organic synthesis. psu.edu However, the perception and utility of PMHS have significantly evolved, with research paradigms shifting towards its application as an environmentally benign reducing agent. psu.edutaylorandfrancis.com This shift is largely due to its non-toxic nature and stability in the presence of air and moisture, presenting a safer alternative to more hazardous reducing agents like lithium aluminium hydride. psu.edu
Recent research has expanded the applications of PMHS into several key areas:
Green Chemistry : PMHS is increasingly recognized as a green alternative to traditional hydrosilane reducing agents, in part because it is produced from waste products of the silicone industry. rsc.org It is utilized in environmentally friendly reductive processes. psu.edu
Biomass Conversion : A notable modern application is in the reduction and cyclization of biomass, such as carbohydrates, into high-value chemical products. rsc.org For instance, it has been used for the direct conversion of monosaccharides to 1,4-anhydro and 2,5-anhydro products. rsc.org
Hydrosilylation and Surface Modification : The reactive nature of PMHS, specifically its Si-H groups, is harnessed for hydrosilylation reactions. ontosight.airesearchgate.net This is crucial for modifying surfaces to improve their compatibility with silicone materials and for synthesizing more complex silicones. ontosight.aitaylorandfrancis.com
Advanced Materials : Research has explored the use of PMHS in creating functional materials. This includes its use as a substrate for microfluidic chips, where its surface can be readily modified. researchgate.netbenthamdirect.com It is also a precursor for synthesizing various functional siloxane polymers and materials, such as mesoporous silica (B1680970). researchgate.net
Poly(methylhydrosiloxane) as a Foundational Polymer in Silicon Chemistry
Poly(methylhydrosiloxane) is considered a cornerstone polymer within the field of silicon chemistry due to its versatile structure and reactivity. nih.govontosight.ai Its inorganic backbone of silicon and oxygen atoms, combined with organic methyl and reactive hydride groups, makes it a fundamental building block for a wide array of silicone-based materials. nih.govontosight.ai
Its foundational role is evident in several key applications:
Precursor for Silicone Fluids : PMHS serves as a primary starting material for the synthesis of various silicone fluids, which have applications as lubricants and hydraulic fluids. ontosight.ai
Cross-linking Agent : In the production of silicone elastomers and sealants, PMHS functions as a cross-linking agent. ontosight.ai The hydride groups on PMHS react with vinyl groups on other silicone molecules, leading to the formation of a durable three-dimensional network. ontosight.ai
Intermediate for Modified Silicones : It is a fundamental intermediate for synthesizing modified silicone oils, such as polyether modified and alkyl-based modified silicone oils. atamanchemicals.com
Hybrid Polymer Systems : As an inorganic-organic hybrid polymer, PMHS is integral to the development of materials that combine the properties of both classes of compounds. nih.gov This includes the synthesis of branched and hyperbranched polysiloxanes. nih.gov
The table below summarizes key properties and applications that establish PMHS as a foundational polymer.
| Property/Application | Description |
| General Formula | (CH₃SiHO)n ontosight.ai |
| Key Functional Groups | Si-H (hydride), Si-CH₃ (methyl) ontosight.ai |
| Primary Synthesis | Hydrolysis of methyldichlorosilane psu.eduwikipedia.org |
| Role as a Reducing Agent | Mild, stable, and environmentally friendly alternative to hazardous reagents. psu.edu |
| Role in Polymer Synthesis | Starting material for silicone fluids and cross-linking agent for elastomers. ontosight.ai |
| Role as an Intermediate | Foundational for creating modified silicone oils and functional polymers. researchgate.netatamanchemicals.com |
Structure
2D Structure
Properties
IUPAC Name |
hydroxy(dimethyl)silane;hydroxy(trimethyl)silane;tetramethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12Si.C3H10OSi.C2H8OSi/c2*1-5(2,3)4;1-4(2)3/h1-4H3;4H,1-3H3;3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFYHEHDBPYRMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)O.C[Si](C)(C)C.C[Si](C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H30O2Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Poly Methylhydrosiloxane
Hydrolytic Polycondensation Approaches
Hydrolytic polycondensation is a foundational method for synthesizing polysiloxanes. It involves the hydrolysis of reactive silane (B1218182) precursors, typically chlorosilanes or alkoxysilanes, to form intermediate silanols. These silanols then undergo condensation reactions, eliminating water to form the stable siloxane (Si-O-Si) linkages that constitute the polymer backbone. nih.govnih.gov The process is influenced by numerous factors, including the precursors used, solvent, temperature, and catalyst. nih.gov
A primary and direct route for the synthesis of PMHS involves the hydrolysis of methyldichlorosilane (B44661) (MeSiHCl₂). wikipedia.org In this process, methyldichlorosilane reacts with water, leading to the formation of a mixture of cyclic and linear siloxanes and the liberation of hydrochloric acid. msu.eduwikipedia.org
The fundamental reaction is as follows: n MeSiHCl₂ + n H₂O → [MeSiHO]ₙ + 2n HCl wikipedia.org
Following the initial hydrolysis, the resulting mixture of low-molecular-weight cyclic and linear species is heated, typically in the range of 60–150 °C. This thermal treatment, often in the presence of an end-capping agent like hexamethyldisiloxane, initiates a process known as equilibration. msu.edu During equilibration, the siloxane bonds are continuously cleaved and reformed, leading to a redistribution of chain lengths and the formation of a thermodynamically stable, linear polysiloxane polymer with a defined average molecular weight. msu.edugelest.com
To create more complex, branched polymer architectures, hydrolytic polycondensation can be performed using a combination of different silane precursors. A notable example is the synthesis of branched poly(methylhydrosiloxanes) (PMHS-Q) which incorporates quadruple branching units (Q units, SiO₄/₂) into the structure. mdpi.comdntb.gov.ua
This synthesis is achieved through the co-hydrolysis of various organic chlorosilanes along with tetraethyl orthosilicate (B98303) (TEOS, Si(OEt)₄) in a suitable solvent medium like diethyl ether at low temperatures (below 0 °C). mdpi.comdntb.gov.ua The chlorosilanes provide the linear (D units, MeHSiO) and terminal (M units, Me₃SiO₀.₅) components, while TEOS serves as the source for the quadruple branching points. The resulting polymers are random, branched structures whose properties can be tuned by the ratio of the starting materials. After polymerization, volatile low-molecular-weight siloxanes are typically removed via vacuum distillation. dntb.gov.ua
Table 1: Properties of Branched PMHS-Q Synthesized via Hydrolytic Polycondensation
| Property | Value Range |
|---|---|
| Yield (wt%) | 55–69% |
| Dynamic Viscosity (cP) | 10.7–13.1 |
| Number Average Molecular Weight (Mn, g/mol) | 2440–6310 |
| Weight Average Molecular Weight (Mw, g/mol) | 5750–10,350 |
| Polydispersity Index (Mw/Mn) | 2.0–2.8 |
Data sourced from studies on the synthesis of branched PMHS containing quadruple branching units. dntb.gov.ua
The choice of solvent plays a critical role in the hydrolytic polycondensation process, influencing reaction kinetics, solubility of reactants and products, and the final polymer structure. nih.gov The solvent can affect the rate of hydrolysis and the competing condensation reactions. nih.govbath.ac.uk
Diethyl Ether: In the synthesis of branched PMHS from chlorosilanes and TEOS, diethyl ether is used as the reaction medium. mdpi.comdntb.gov.ua Syntheses are conducted at temperatures below 0 °C by adding a solution of the silane precursors in dry ether to water. This approach allows for controlled hydrolysis and subsequent polycondensation to form the desired branched polymer structure. mdpi.com
Dichloromethane (B109758) (DCM): Dichloromethane has been employed as a solvent in a two-stage synthesis process for producing PMHS from dichloromethylsilane (B8780727) (DCHS). springerprofessional.deresearchgate.net This method involves an initial hydrolysis step to create short-chain PMHS, followed by a condensation step, accelerated by heat and potassium hydroxide (B78521) (KOH), to produce long-chain PMHS. springerprofessional.deresearchgate.net The use of DCM as a solvent facilitates control over the synthesis parameters. springerprofessional.de
Table 2: Comparison of PMHS Properties Synthesized in Dichloromethane
| Property | Short-Chain PMHS | Long-Chain PMHS |
|---|---|---|
| Viscosity (mPa.s) | 50 | 930 |
| Refractive Index | 1.3954 | 1.3978 |
| Surface Tension (mN/m) | 18 | 19 |
Data from a two-stage synthesis using dichloromethylsilane as a precursor and dichloromethane as a solvent. springerprofessional.de
Equilibration Polymerization Strategies
Equilibration polymerization is a key industrial method for producing polysiloxanes. This process involves the catalytic cleavage and reformation of siloxane bonds, which allows for the synthesis of polymers from cyclic monomers or the modification of existing polymers. gelest.comgelest.com The reaction proceeds until a thermodynamic equilibrium is reached between linear polymer chains and a small percentage of cyclic oligomers. gelest.comresearchgate.net
Copolymers of poly(dimethylsiloxane) and poly(methylhydrosiloxane) (PDMS-co-PMHS) can be synthesized via an equilibration polymerization reaction. This method involves reacting existing poly(dimethylsiloxanes) with a linear hydrosiloxane polymer and an end-capping agent like hexamethyldisiloxane. mdpi.com The reaction is conducted at elevated temperatures in the presence of a phosphonitrile catalyst, which facilitates the redistribution of siloxane bonds. This process allows for the incorporation of methylhydrosiloxane units into a polydimethylsiloxane (B3030410) backbone, creating a copolymer with tailored properties. mdpi.com
Linear PMHS can be synthesized through the ring-opening polymerization (ROP) of cyclic hydrosiloxane monomers, such as 1,3,5,7-tetramethylcyclotetrasiloxane (D⁴H). mdpi.comresearchgate.net This polymerization can be initiated by various catalysts. researchgate.net
Controlled Polymer Architectures and Branching
The functionality and physical properties of poly(methylhydrosiloxane) (PMHS) are profoundly influenced by its macromolecular architecture. Control over the polymer's structure, including its linearity, degree of branching, and the nature of its end-groups, is crucial for tailoring the material for specific applications. Methodologies have been developed to synthesize PMHS with a range of architectures, from simple linear chains to complex, highly branched three-dimensional networks.
Linear, Star, Hyperbranched, and Dendritic Poly(methylhydrosiloxane) Systems
The synthesis of PMHS can be directed to achieve specific polymer architectures, each imparting unique properties to the final material. These architectures include linear, star, hyperbranched, and dendritic systems. nih.gov
Linear Poly(methylhydrosiloxane) is typically synthesized through the hydrolytic polycondensation of methyldichlorosilane (MeSiHCl₂). wikipedia.org This process results in a polymer chain with repeating [−CH₃(H)Si−O−] units. The molecular weight and viscosity of the resulting polymer can be controlled by the reaction conditions.
Star Poly(methylhydrosiloxane) consists of several linear PMHS arms radiating from a central core. instras.com These structures can be synthesized using a core-first approach, where a multifunctional initiator or branching point is used to grow the polymer arms. For example, multiarm star-shaped polydimethylsiloxanes have been synthesized using carbosilane dendrimers as a core, a method adaptable for PMHS. nih.gov This architecture leads to materials with lower viscosity compared to linear polymers of the same molecular weight.
Hyperbranched Poly(methylhydrosiloxane) features a randomly and highly branched, tree-like structure. These polymers are often synthesized in a one-pot reaction from ABₓ monomers, where 'A' and 'B' are reactive groups that can condense with each other. instras.com An alternative approach involves the self-restructuring of linear PMHS. This process, mediated by catalysts like tris(pentafluorophenyl)borane (B72294), involves hydride transfer between silicon atoms, converting a low-molecular-weight linear polymer into a high-molecular-weight, soluble, and highly branched structure. nih.govsemanticscholar.org This method allows for the creation of densely branched polymers from simple linear precursors. nih.gov
Dendritic Poly(methylhydrosiloxane) represents the most ordered and perfectly branched architecture. Dendrimers are built generation by generation in a stepwise, multi-step synthesis to achieve a monodisperse, symmetrical structure with a high density of terminal functional groups. nih.gov For instance, a third-generation siloxane dendrimer with 24 terminal Si-H groups has been prepared through a multistep synthesis involving siloxane oligomers with various functional groups (Si-H, Si-Cl, Si-Br, Si-OH). nih.gov
The following table summarizes the key features of these different PMHS architectures.
Table 1: Comparison of Poly(methylhydrosiloxane) Architectures
| Architecture | Key Structural Feature | Typical Synthesis Method | Key Properties |
|---|---|---|---|
| Linear | Single, unbranched polymer chain | Hydrolytic polycondensation of MeSiHCl₂ | Higher viscosity for a given molecular weight |
| Star | Multiple polymer arms linked to a central core | "Core-first" approach with multifunctional initiators | Lower viscosity, high arm density |
| Hyperbranched | Irregular, tree-like branching | One-pot polycondensation of ABₓ monomers; Self-restructuring of linear PMHS | Soluble, lower viscosity than linear analogues |
| Dendritic | Perfectly ordered, symmetrical branching | Stepwise, multi-generation synthesis | Monodisperse, high density of terminal groups |
Incorporation of Branching Units (e.g., SiO₄/₂, MeSiO₁.₅)
The introduction of branching points into the polysiloxane backbone is a key strategy for modifying the polymer's three-dimensional structure and properties. This is achieved by incorporating siloxane units with more than two oxygen linkages. The most common branching units are trifunctional 'T' units (RSiO₁.₅) and tetrafunctional 'Q' units (SiO₄/₂). nih.gov
MeSiO₁.₅ (T) Units: Trifunctional methylsiloxy units are introduced to create triple branching points. The synthesis of branched PMHS containing these units is typically achieved through the hydrolytic polycondensation of a mixture of chlorosilanes. nih.gov For example, co-hydrolysis of methyldichlorosilane (MeHSiCl₂) with methyltrichlorosilane (B1216827) (MeSiCl₃) introduces MeSiO₁.₅ units into the PMHS backbone. wikipedia.org This leads to the formation of branched or cross-linked structures, which can be used to produce hard silicone resins. wikipedia.org
SiO₄/₂ (Q) Units: Tetrafunctional siloxy units act as quadruple branching points, leading to more complex and densely cross-linked networks. nih.gov These units are incorporated by using precursors like tetraethoxysilane (TEOS) in a hydrolytic polycondensation reaction with other chlorosilanes. nih.govresearchgate.net Researchers have successfully synthesized liquid branched PMHS with random structures containing Q units, along with MeHSiO (DH) and Me₂SiO (D) chain units, and Me₃SiO₀.₅ (M) terminal groups. nih.govresearchgate.net The reaction is typically carried out in a solvent like diethyl ether at low temperatures (<0 °C). nih.gov
The properties of the resulting branched polymers, such as molecular weight and viscosity, can be tailored by adjusting the ratio of the different silane precursors. researchgate.net
Table 2: Research Findings on Branched PMHS Synthesis via Hydrolytic Polycondensation
| Branching Unit | Precursors | Synthesis Method | Resulting Polymer Characteristics | Reference |
|---|---|---|---|---|
| MeSiO₁.₅ (T) | Methyldichlorosilane, Dimethyldichlorosilane, Trimethylchlorosilane, Methyltrichlorosilane | Hydrolytic polycondensation in diethyl ether at <0 °C | Liquid branched PMHS with yields of 57-84 wt% | nih.gov |
| SiO₄/₂ (Q) | Organic chlorosilanes (e.g., MeHSiCl₂, Me₂SiCl₂, Me₃SiCl), Tetraethoxysilane (TEOS) | Hydrolytic polycondensation in diethyl ether at <0 °C | Liquid branched PMHS with yields of 55-69 wt%; Mₙ = 2440–6310 g/mol ; Mₙ/Mₙ = 2.0–2.8 | nih.govresearchgate.net |
End-Capping and Chain Blocking Strategies
Controlling the polymer chain ends, or "end-capping," is essential for stabilizing the polymer and preventing further uncontrolled reactions. It is also a method to limit the final molecular weight of the polymer. wikipedia.org
End-Capping: This process involves terminating the reactive ends of a polymer chain, which are often silanol (B1196071) groups (Si-OH) resulting from hydrolysis. wikipedia.org A common and effective end-capping agent is trimethylchlorosilane (Me₃SiCl). This monofunctional precursor has only one reactive site and, upon reaction, forms a stable trimethylsiloxy (Me₃SiO₀.₅ or 'M') group at the end of the siloxane chain, effectively halting further polymerization at that site. wikipedia.org This strategy is widely used in the synthesis of linear and branched polysiloxanes to control their molecular weight and enhance their stability. nih.govwikipedia.org
Chain Blocking: This term is often used interchangeably with end-capping and refers to the same fundamental process of introducing monofunctional units to terminate chain growth. By carefully controlling the amount of the chain-blocking agent relative to the chain-extending and branching monomers, the average molecular weight and degree of polymerization can be precisely managed. Precursors with three methyl groups, like trimethylchlorosilane, are used to limit molecular weight because each molecule can only react once to form the end of a siloxane chain. wikipedia.org
In more advanced applications, end-capping can be used to introduce specific functionalities to the polymer. For example, a polysiloxane prepolymer with reactive functional end groups can be reacted with a non-free radical polymerizable reactive end-capping agent, followed by a reaction with a free radical polymerizable end-capping agent to create specific telechelic polymers. google.com
Poly Methylhydrosiloxane in Catalysis and Chemical Transformations
Hydride Source and Reducing Agent Applications
The versatility of Poly(methylhydrosiloxane) (PMHS) as a mild and selective reducing agent is significantly enhanced through its combination with various transition metal catalysts. This synergy allows for a wide array of reduction reactions, targeting various functional groups with high efficiency and selectivity. The following sections detail the applications of PMHS in reductions catalyzed by zinc, palladium, tin, titanium, and copper.
Transition Metal-Catalyzed Reductions
Zinc catalysts, in combination with PMHS, are effective for the 1,2-reduction of saturated and α,β-unsaturated aldehydes, ketones, and esters. msu.edu A co-catalyst, typically sodium borohydride (B1222165) or lithium aluminum hydride, is often necessary to facilitate the catalytic cycle. msu.edu
A significant application of zinc-catalyzed PMHS reductions is in the enantioselective reduction of prochiral ketones to their corresponding secondary alcohols. rsc.org High yields and enantiomeric excesses (ee's) have been achieved using chiral zinc catalysts. rsc.org Two primary catalytic systems have been developed for this purpose:
System A: Diethylzinc (ZnEt₂) combined with a chiral diimine or diamine ligand. rsc.org
System B: Zinc(carboxylate)₂ with a chiral diamine, activated by Vitride. rsc.org
System B, in particular, has been noted for its affordability and stability, providing access to either (R) or (S) chiral secondary alcohols with ee's typically in the range of 70-80%. rsc.org The enantioselective reduction of aromatic ketones generally proceeds with higher enantioselectivity compared to non-aromatic ketones. msu.edu For instance, aromatic ketones can yield alcohols with ee's ranging from 64-81%, while non-aromatic ketones are reduced with lower selectivity (15-20% ee). msu.edu
| Substrate | Catalytic System | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Acetophenones | ZnEt₂ + chiral diimine/diamine | Up to 88% | rsc.org |
| Aromatic Ketones | Chiral Zinc Catalysts | 64-81% | msu.edu |
| Non-aromatic Ketones | Chiral Zinc Catalysts | 15-20% | msu.edu |
Palladium catalysts are highly effective in mediating a variety of reductions using PMHS as the hydride source. These transformations include the reduction of carbon-nitrogen bonds, hydrodehalogenation of aryl halides, and conjugate reduction of α,β-unsaturated carbonyl compounds.
C-N Bond Reductions: The combination of PMHS with a palladium catalyst can be utilized for the reduction of various C-N bonds. For instance, an ethanolic mixture of PMHS and palladium on carbon (Pd/C) can reduce oximes to amines and facilitate the reductive opening of aziridines. msu.edu Furthermore, palladium-catalyzed reduction of aromatic nitro groups to amines can be achieved in high yields and with broad functional group tolerance at room temperature using aqueous potassium fluoride (B91410) and PMHS. researchgate.net Another notable application is the efficient, palladium-catalyzed reduction of N-(tert-butoxycarbonyl)indoles to N-(tert-butoxycarbonyl)indolines at room temperature. researchgate.net
Hydrodehalogenation: A mild and efficient method for the palladium-catalyzed hydrodehalogenation of aryl bromides and iodides involves the use of fluoride-activated PMHS. semanticscholar.org This system can be chemoselective, tolerating functional groups such as ketones, amides, esters, and nitriles. semanticscholar.org The reduction of chloroarenes, which is often more challenging, can also be accomplished rapidly at room temperature using catalytic amounts of palladium(II) acetate (B1210297) with PMHS and aqueous potassium fluoride. semanticscholar.org
Conjugate Reductions: Palladium(0) catalysts, in the presence of PMHS, can achieve highly chemoselective conjugate reductions of α,β-unsaturated carbonyl compounds. For example, a combination of a palladium catalyst with silicon hydrides and a zinc chloride cocatalyst has been shown to be effective for this transformation.
| Transformation | Substrate Type | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| C-N Bond Reduction | Oximes, Aziridines | PMHS, Pd/C | Formation of amines | msu.edu |
| C-N Bond Reduction | Aromatic Nitro Groups | PMHS, Pd catalyst, aq. KF | High yield, room temperature | researchgate.net |
| C-N Bond Reduction | N-(tert-butoxycarbonyl)indoles | PMHS, Pd catalyst | Room temperature | researchgate.net |
| Hydrodehalogenation | Aryl Bromides and Iodides | PMHS, (Ph₃P)₂PdCl₂, aq. KF | Mild and selective | semanticscholar.org |
| Hydrodehalogenation | Aryl Chlorides | PMHS, Pd(OAc)₂, aq. KF | Rapid, room temperature | semanticscholar.org |
| Conjugate Reduction | α,β-Unsaturated Carbonyls | PMHS, Pd(0) catalyst | Highly chemoselective |
Tin catalysts offer another avenue for PMHS-mediated reductions, particularly for carbonyl compounds and for the cleavage of carbon-sulfur bonds.
Carbonyl Reductions: Reductions of carbonyl groups can be achieved using PMHS in the presence of tin catalysts. While PMHS with bis(tributyltin) oxide is not highly efficient, slow addition of a ketone and PMHS to stoichiometric dibutyltin (B87310) oxide has proven effective. msu.edu Catalytic versions of this reaction have been developed using dibutyltin dilaurate or bis(dibutylacetoxytin) oxide (DBATO). msu.edu However, the reduction of enones can sometimes be complicated by competing 1,4-reduction. msu.edu Reductions of ketones using a chiral tin catalyst have also been reported, though with poor to moderate enantioselectivity. msu.edu
C-S Bond Cleavage: The cleavage of carbon-sulfur bonds can be accomplished through a radical-mediated process using PMHS and a tin reagent. Specifically, carbon-sulfur bonds have been reduced using PMHS in combination with bis(tributyltin) oxide ((Bu₃Sn)₂O) and azobisisobutyronitrile (AIBN) as a radical initiator. msu.edu
| Transformation | Substrate Type | Catalyst/Reagent System | Key Features | Reference |
|---|---|---|---|---|
| Carbonyl Reduction | Ketones | PMHS, Dibutyltin dilaurate or DBATO | Catalytic in tin | msu.edu |
| C-S Bond Cleavage | Compounds with C-S bonds | PMHS, (Bu₃Sn)₂O, AIBN | Radical-mediated reduction | msu.edu |
Titanium-based catalysts, in conjunction with PMHS, are effective for the reduction of various functional groups, including carbonyls, and for carrying out reductive aminations.
Carbonyl Reductions: Titanium(IV) isopropoxide (Ti(O-i-Pr)₄) can catalyze the reduction of esters to primary alcohols using PMHS. msu.edu Furthermore, the combination of PMHS and titanium tetrachloride (TiCl₄) provides a method for the reduction of aromatic aldehydes and ketones to their corresponding methylene (B1212753) derivatives in good to excellent yields. This reaction proceeds under relatively mild conditions and is tolerant of other functional groups like halogens, hydroxyl, nitro, and methoxy (B1213986) groups.
Reductive Aminations: The PMHS/Ti(O-i-Pr)₄ system is also applicable to reductive aminations. msu.edu This method provides a useful route for the synthesis of amines from carbonyl compounds and an amine source. Additionally, a simple and efficient method for the reduction of primary amides to the corresponding primary amines involves the use of a PMHS–Ti(O-i-Pr)₄ reducing system, which proceeds with high selectivity and in excellent yields.
| Transformation | Substrate Type | Catalyst System | Product | Reference |
|---|---|---|---|---|
| Carbonyl Reduction | Esters | PMHS, Ti(O-i-Pr)₄ | Primary Alcohols | msu.edu |
| Carbonyl Reduction | Aromatic Aldehydes and Ketones | PMHS, TiCl₄ | Methylene Derivatives | |
| Reductive Amination | Carbonyls + Amines | PMHS, Ti(O-i-Pr)₄ | Amines | msu.edu |
| Amide Reduction | Primary Amides | PMHS, Ti(O-i-Pr)₄ | Primary Amines |
Copper catalysts have emerged as highly effective for asymmetric hydrosilylation reactions using PMHS, particularly for the reduction of ketones.
A chiral copper(II)-dipyridylphosphine catalyst, in the presence of PMHS, has demonstrated high efficiency in the stereoselective hydrosilylation of a broad range of aryl alkyl and heteroaromatic ketones. This system operates under mild conditions and in the presence of air, affording the corresponding chiral alcohols in good to excellent enantiomeric excesses, with values reaching up to 97%. The practicality of this method is further highlighted by its scalability, with successful reactions carried out on a large scale.
| Substrate Type | Catalyst System | Key Features | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Aryl Alkyl Ketones | Chiral Copper(II)-dipyridylphosphine, PMHS | Mild conditions, air atmosphere | Up to 97% | |
| Heteroaromatic Ketones | Chiral Copper(II)-dipyridylphosphine, PMHS | High efficiency, stereoselective | Up to 97% |
Iron-Catalyzed Reductions (e.g., C=C Bonds)
The use of earth-abundant and non-toxic iron catalysts in combination with PMHS presents a sustainable approach to chemical reductions. This catalytic system has proven effective for the reduction of carbon-carbon double bonds (C=C) in various substrates, including allyl arenes, styrenes, and aliphatic alkenes. rsc.org The reaction is believed to proceed through a formal transfer hydrogenation mechanism where PMHS acts as the hydride donor. rsc.orgrsc.org
In a typical system, a three-coordinate iron(II) β-diketiminate pre-catalyst can be employed. rsc.orgrsc.org The reaction proceeds smoothly at room temperature, offering a mild and rapid method for alkene reduction. rsc.org While the precise mechanism can be complex, it is understood that an iron hydride species is a key intermediate. nih.gov This species is formed by the reaction of an iron(III) complex with a reductant like a silane (B1218182). nih.gov The iron hydride then transfers a hydrogen atom to the alkene, initiating the reduction process. nih.gov
Research has shown that the combination of a tris(acetylacetonato)iron(III) catalyst with a silane reagent can effectively add the first hydrogen to a target alkene. dartmouth.edu The efficiency of these iron-catalyzed systems allows for the reduction of a variety of alkenes under mild conditions, highlighting the synthetic utility of this method. rsc.org
| Substrate | Catalyst System | Product | Yield (%) |
|---|---|---|---|
| 4-Phenylbut-1-ene | Tris(acetylacetonato)iron(III) / Phenylsilane (B129415) | 4-Phenylbutane | 93 |
| 3-Methylbut-2-en-1-yl benzoate | Tris(acetylacetonato)iron(III) / Phenylsilane | 3-Methylbutyl benzoate | 98 |
| Allyl Benzene (B151609) | Three-coordinate iron(II) β-diketiminate / n-Butanol | Propylbenzene | High |
Nucleophile-Activated Reductions
The reducing power of PMHS can be significantly enhanced through activation by nucleophiles. This approach avoids the use of metal catalysts and relies on the formation of more reactive silicate (B1173343) species.
Fluoride ions are particularly effective activators for PMHS. The interaction between a fluoride source, such as potassium fluoride (KF), and PMHS leads to the formation of hypervalent hydridosilicate species. researchgate.net These species, containing a silicon atom with more than four bonds, are potent hydride donors.
The formation of these hypervalent intermediates is a key feature of the reduction mechanism. nih.govresearchgate.net The hydridosilicate anions, such as [Ph3SiH2]-, adopt a trigonal bipyramidal geometry with the hydride ligands in axial positions. rsc.org This structural arrangement facilitates the transfer of a hydride to an electrophilic substrate. This method has been successfully applied to the reduction of various functional groups, including the conversion of aryl acid chlorides to aldehydes when used with a palladium catalyst. nih.gov
Simple bases like potassium tert-butoxide (KOtBu) and potassium hydroxide (B78521) (KOH) can also catalyze reductions using PMHS. nih.gov Mechanistic studies indicate that the addition of a base to the silane generates silicate species that are the actual reducing agents. nih.gov
Under basic conditions, hydrosiloxanes like PMHS can be converted into simpler, more reactive silanes. nih.gov This process makes it a practical method for generating these challenging silanes in situ. nih.gov The base-catalyzed approach has been shown to be effective for the reduction of ketones and esters to alcohols.
Specific Reductive Transformations
PMHS, activated by either catalysts or nucleophiles, is a versatile reagent for the reduction of a wide range of functional groups.
The reduction of carbonyl compounds is a cornerstone of organic synthesis. PMHS, in combination with various catalysts, efficiently reduces aldehydes and ketones to their corresponding primary and secondary alcohols. researchgate.net For instance, zinc-based catalysts in conjunction with PMHS facilitate the 1,2-reduction of saturated and α,β-unsaturated aldehydes and ketones. msu.edu Similarly, iron complexes with triazolylidene ligands have demonstrated high turnover numbers for the hydrosilylation of ketones using PMHS. unibe.ch
Furthermore, PMHS can be employed in the reductive etherification of carbonyl compounds. In the presence of a catalytic amount of molecular iodine, aldehydes and ketones react with PMHS to form symmetrical ethers in excellent yields. researchgate.net This transformation provides a direct and convenient route for ether synthesis from carbonyl precursors.
| Substrate | Catalyst/Activator | Product Type | Example Product |
|---|---|---|---|
| Ketones | Iron-triazolylidene complexes | Alcohol | Secondary Alcohols |
| Aldehydes/Ketones | Iodine (catalytic) | Symmetrical Ether | Corresponding symmetrical ethers |
| Esters | Titanocene complexes | Alcohol | Primary Alcohols |
The reduction of carbon-nitrogen double bonds is a fundamental transformation for the synthesis of amines. PMHS is an effective reagent for the reduction of both imines and oximes.
Imines can be chemoselectively reduced to secondary amines using PMHS as the hydride source in the presence of a cobalt(II) phenalenyl complex. iiserkol.ac.in This method offers a sustainable and economical alternative for amine synthesis. iiserkol.ac.in The reduction of imines to amines is a key step in reductive amination, a powerful process for creating C-N bonds. masterorganicchemistry.com
Hydrodehalogenation Reactions
Poly(methylhydrosiloxane) (PMHS) serves as an effective and mild reducing agent for the hydrodehalogenation of aryl halides, particularly chloroarenes, which are often resistant to reduction. msu.edu A notable system employs catalytic amounts of palladium(II) acetate in conjunction with PMHS and an aqueous solution of potassium fluoride (KF) in tetrahydrofuran (B95107) (THF). msu.edu This method is distinguished by its ability to proceed rapidly at room temperature. msu.edu The reaction demonstrates broad functional group tolerance, leaving moieties such as ketones, amides, esters, nitriles, ethers, borate (B1201080) esters, and amines intact. msu.edu However, acidic groups like phenols and carboxylic acids are not compatible with these conditions. msu.edu
The efficiency of the hydrodehalogenation is influenced by the stoichiometry of the reagents. While the reaction can proceed with as little as 0.1 mol% of the palladium catalyst, a loading of 1–5 mol% is more generally applicable. msu.edu The presence of fluoride is crucial for a rapid reaction; in its absence, the conversion is negligible. msu.edu The amount of PMHS also affects the reaction rate, with higher equivalents leading to faster dehalogenation. msu.edu The process is effective for a range of substituted chloroarenes, including electron-rich, electron-neutral, and electron-poor systems. msu.edu Even challenging substrates like 2-chloropyridine, which perform poorly in other systems, are effectively reduced. msu.edu In the case of substrates with multiple halogen atoms, such as 1-chloro-4-iodobenzene, selective reduction can be observed; the C-I bond is cleaved first to yield chlorobenzene (B131634) before further reduction occurs. msu.edu
| Substrate | Catalyst | Reagents | Solvent | Temperature | Time (h) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 4-Chlorotoluene | Pd(OAc)₂ (5 mol%) | PMHS (6 equiv.), aq. KF | THF | Room Temp. | 0.33 | Toluene | 99 | msu.edu |
| 4-Chloroanisole | Pd(OAc)₂ (5 mol%) | PMHS (6 equiv.), aq. KF | THF | Room Temp. | 0.33 | Anisole | 99 | msu.edu |
| Methyl 4-chlorobenzoate | Pd(OAc)₂ (5 mol%) | PMHS (6 equiv.), aq. KF | THF | Room Temp. | 0.33 | Methyl benzoate | 99 | msu.edu |
| 4-(4-Chlorophenyl)-2-butanone | Pd(OAc)₂ (5 mol%) | PMHS (6 equiv.), aq. KF | THF | Room Temp. | 18 | 4-Phenyl-2-butanone | 95 (isolated) | msu.edu |
| 2-Chloropyridine | Pd(OAc)₂ (5 mol%) | PMHS (6 equiv.), aq. KF | THF | Room Temp. | 1 | Pyridine | 99 | msu.edu |
| 1-Chloro-4-iodobenzene | Pd(OAc)₂ (5 mol%) | PMHS (6 equiv.), aq. KF | THF | Room Temp. | 3 | Chlorobenzene | >98 | msu.edu |
Reductive Cyclizations of Biomass-Derived Substrates
Poly(methylhydrosiloxane) has been identified as a green alternative to traditional hydrosilanes for the transformation of biomass into valuable chemicals. rsc.org Specifically, PMHS is utilized in the reduction and subsequent cyclization of carbohydrate substrates, catalyzed by the Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃ or BCF). rsc.orgrsc.org This process represents the first reported direct conversion of monosaccharides into 1,4-anhydro and 2,5-anhydro products using a hydrosiloxane reducing agent. rsc.orgrsc.org The use of PMHS is advantageous as it is an inexpensive and non-toxic byproduct of the silicone industry. rsc.org
The reaction typically proceeds in two stages: a rapid initial reduction of the protected cyclic sugar to a linear sugar alcohol, followed by a slower cyclization step. rsc.org For instance, trimethylsilyl-protected D-glucose (TMS-D-glucose) is quickly reduced to TMS-sorbitol, which then undergoes cyclization to form 1,4-anhydrosorbitol. rsc.org The extent of reaction and product selectivity can be controlled by the amount of PMHS used. rsc.org This methodology provides a pathway for the selective deoxygenation of over-oxygenated biomass to produce useful synthons for various industries. rsc.org
| Substrate | Catalyst | Reductant | Solvent | Key Products | Reference |
|---|---|---|---|---|---|
| TMS-D-Glucose | BCF (10 mol%) | PMHS | Dichloromethane (B109758) | TMS-Sorbitol, 1,4-Anhydrosorbitol | rsc.org |
| TMS-D-Galactose | BCF (10 mol%) | PMHS | Dichloromethane | 1,4-Anhydro-D-galactitol, 2,5-Anhydro-D-galactitol | rsc.org |
| TMS-D-Mannitol | BCF (10 mol%) | PMHS | Dichloromethane | 2,5-Anhydro-D-glucitol | rsc.org |
Precatalyst Systems and Activation Mechanisms
Role of Poly(methylhydrosiloxane) in Metal Complex Reduction
Poly(methylhydrosiloxane) is a mild and stable reducing agent that readily transfers its hydride to various metal centers, including those of palladium, titanium, zinc, and copper. wikipedia.orgchemicalbook.commsu.edu This property is fundamental to its role in catalysis, where it is often used to reduce a metal precatalyst to its active, lower-valent state. For example, in palladium-catalyzed reactions, PMHS can reduce palladium(II) sources like Pd(OAc)₂ to generate catalytically active palladium(0) species. nih.gov These species can exist as polysiloxane-encapsulated palladium nanoclusters. nih.gov Similarly, in titanocene-catalyzed hydrosilylations, PMHS acts as the terminal reductant for the titanium precatalyst, such as Cp₂TiCl₂. researchgate.net This reduction step is essential for initiating the catalytic cycle.
Stabilization and Reactivity Enhancement of Metal Centers
Beyond simply reducing metal precatalysts, PMHS and its derivatives play a role in stabilizing the resulting active species. When Pd(OAc)₂ is mixed with PMHS, it forms polysiloxane-encapsulated palladium nanoclusters. nih.gov This encapsulation by the polymer matrix helps to prevent the agglomeration of the nanoparticles, thereby maintaining their high surface area and catalytic activity over time. nih.gov
In Situ Generation of Active Catalytic Species (e.g., CuH, Tributyltin Hydride)
A key application of PMHS is the in situ generation of highly reactive catalytic species from more stable precursors.
Copper Hydride (CuH): PMHS is used as the hydride source for the generation of copper hydride (CuH), a versatile catalytic species. organic-chemistry.org In many cases, the transient CuH species is stabilized by ligands, such as N-heterocyclic carbenes (NHCs), to form a more stable and handleable catalyst complex. organic-chemistry.org This strategy allows for the catalytic use of CuH in various transformations without the need to prepare and handle the often-unstable hydride reagent directly. organic-chemistry.org
Tributyltin Hydride (Bu₃SnH): Tributyltin hydride is a widely used reagent in radical chemistry, but its toxicity and the difficulty of removing tin byproducts are significant drawbacks. organic-chemistry.org PMHS provides a solution by enabling catalytic systems where only a small amount of a tin precursor is needed. electronicsandbooks.comorganic-chemistry.org In these systems, PMHS acts as the stoichiometric reductant to regenerate the active tributyltin hydride from its oxidized form (e.g., tributyltin oxide or tributyltin chloride) within the catalytic cycle. electronicsandbooks.com The mechanism often involves the reduction of an intermediate organotin alkoxide or fluoride by PMHS, which does not readily reduce the tin halide directly without an activator like potassium fluoride. electronicsandbooks.com This approach combines the synthetic utility of tin hydrides with the environmental and practical benefits of using the inexpensive and non-toxic PMHS as the bulk reductant. electronicsandbooks.comorganic-chemistry.org
Poly(methylhydrosiloxane) as an Organocatalyst
While PMHS is predominantly used as a co-reductant in metal- or Lewis acid-catalyzed reactions, it also functions as the terminal reductant in certain metal-free catalytic systems, which can be classified under the broad umbrella of organocatalysis. A notable example is the catalytic reduction of nitrous oxide (N₂O) using a P(III)/P(V)=O redox cycle. acs.orgacs.org
In this system, a phosphane (a P(III) species) acts as the true organocatalyst, reacting with N₂O to form a phosphane oxide (a P(V) species) and releasing dinitrogen (N₂). acs.org For the process to be catalytic, the phosphane oxide must be reduced back to the active phosphane. PMHS serves as the environmentally benign, terminal reducing agent that accomplishes this step, thereby closing the catalytic cycle. acs.orgacs.org Both phosphetanes and even triphenylphosphine (B44618) have shown catalytic activity in this N₂O reduction when PMHS is employed as the reductant. acs.org This application demonstrates the role of PMHS in enabling a complete, metal-free catalytic cycle, where the primary catalyst is an organic molecule.
Stereoselective Diels-Alder Cycloaddition Reactions
Poly(methylhydrosiloxane) has been effectively utilized as a support for chiral organocatalysts, enhancing their recyclability and efficiency in stereoselective reactions. dntb.gov.ua Specifically, PMHS-supported chiral imidazolinones have proven to be versatile and highly effective catalysts for promoting the Diels-Alder reaction between dienes and α,β-unsaturated aldehydes. rsc.orgmdpi.com
These supported catalysts achieve yields and enantiomeric excesses that are comparable to their non-supported counterparts, with values reaching up to 93% ee. organic-chemistry.orgrsc.org A significant advantage of this system is the ability to conduct the reaction in environmentally benign solvents, including pure water. mdpi.com The PMHS support facilitates easy recovery and recycling of the catalyst, which can be reused for at least five cycles without any loss of enantioselectivity. dntb.gov.uamdpi.com This underscores the system's potential for sustainable and efficient synthesis of complex organic molecules with high stereocontrol. dntb.gov.ua
In a representative application, the asymmetric Diels-Alder reaction between cinnamaldehyde (B126680) and cyclopentadiene (B3395910) was performed in the presence of a PMHS-supported chiral imidazolinone catalyst. nih.gov The reaction yielded the corresponding endo and exo Diels-Alder adducts with high efficiency and excellent enantioselectivity. nih.gov
Table 1: Asymmetric Diels-Alder Reaction of Cinnamaldehyde and Cyclopentadiene
| Reactants | Catalyst | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (endo:exo) |
|---|
Data compiled from a study on asymmetric Diels-Alder reactions with a PMHS-supported imidazolinone. nih.gov
Other Catalytic and Stoichiometric Transformations
Beyond cycloadditions, PMHS is instrumental in a range of other important chemical reactions, functioning either as a key reagent or as part of a catalytic system.
PMHS plays a crucial role in facilitating Sonogashira coupling reactions under mild and amine-free conditions. mdpi.com In combination with cesium fluoride (CsF), PMHS enables the cross-coupling of various terminal alkynes with aryl, styryl, and vinyl halides or nonaflates. msu.edumdpi.com The process is typically co-catalyzed by palladium and copper complexes. mdpi.com
The reaction is believed to proceed through the in situ generation of an alkynylsiloxane intermediate from the alkyne, PMHS, and CsF. mdpi.com This approach circumvents the need to pre-form silylalkynes, offering a more direct and convenient method. mdpi.comrsc.org The reactions are generally conducted at room temperature with short reaction times, and the use of the non-toxic and inexpensive PMHS simplifies the workup and product purification process. mdpi.com This methodology has been successfully applied to the coupling of various alkynes with electrophiles like aryl nonaflates, demonstrating its broad utility. mdpi.com
Table 2: PMHS-Mediated Sonogashira Coupling of Alkynes with Aryl Nonaflates
| Alkyne | Aryl Nonaflate | Catalyst System | Yield |
|---|---|---|---|
| 2-Methyl-3-butyn-2-ol | 4-Cyanophenyl nonaflate | PdCl₂(PPh₃)₂/CuCl/PMHS/CsF | 98% |
| 2-Methyl-3-butyn-2-ol | 4-Nitrophenyl nonaflate | PdCl₂(PPh₃)₂/CuCl/PMHS/CsF | 98% |
| Phenylacetylene | 4-Cyanophenyl nonaflate | PdCl₂(PPh₃)₂/CuCl/PMHS/CsF | 93% |
| 1-Octyne | 4-Cyanophenyl nonaflate | PdCl₂(PPh₃)₂/CuCl/PMHS/CsF | 84% |
Data from a study on PMHS as an additive in Sonogashira reactions. mdpi.com
PMHS is an effective reagent for the reductive etherification of carbonyl compounds. When activated by a catalytic amount of molecular iodine (I₂), PMHS smoothly converts aldehydes and ketones into their corresponding symmetrical ethers in excellent yields under mild conditions. benthamdirect.commdpi.comnih.gov This PMHS/I₂ reagent system provides a simple and convenient synthetic route that avoids harsh reaction conditions. mdpi.comnih.gov
The reaction is applicable to a wide range of substrates, including substituted aromatic aldehydes and aliphatic ketones. benthamdirect.com For instance, benzaldehyde, p-anisaldehyde, and acetophenone (B1666503) are all efficiently transformed into their respective symmetrical ethers. benthamdirect.com The process is generally high-yielding and represents a practical method for ether synthesis in organic chemistry. nih.gov
Table 3: Reductive Etherification of Carbonyl Compounds with PMHS/I₂
| Carbonyl Compound | Product | Yield |
|---|---|---|
| Benzaldehyde | Dibenzyl ether | 95% |
| 4-Chlorobenzaldehyde | Bis(4-chlorobenzyl) ether | 92% |
| 4-Methoxybenzaldehyde | Bis(4-methoxybenzyl) ether | 94% |
| 2-Naphthaldehyde | Bis(2-naphthylmethyl) ether | 90% |
| Acetophenone | Bis(1-phenylethyl) ether | 88% |
Yields of isolated products as reported in studies on PMHS/I₂ promoted reductive etherification. benthamdirect.com
PMHS has been identified as a reagent in dehydroaromatization processes, particularly concerning bio-oils. dntb.gov.uabenthamdirect.com This application leverages the reducing properties of PMHS to facilitate the transformation of saturated or partially saturated cyclic compounds into aromatic structures. However, specific mechanistic pathways and detailed catalytic data for these transformations are not extensively documented in the literature.
In polymer chemistry, PMHS and its derivatives are primarily used in crosslinking reactions, which can be considered a form of polymerization that creates a polymer network. Copolymers containing methylhydrosiloxane and dimethylsiloxane units are widely used as crosslinking agents for vinyl-terminated polydimethylsiloxane (B3030410) polymers. mdpi.com This process, a type of hydrosilylation, is typically catalyzed by a platinum complex and is fundamental to the curing of silicone rubbers and elastomers. mdpi.com The PMHS component provides the reactive Si-H bonds that add across the vinyl groups of the other polymer, forming a stable, crosslinked network. mdpi.com
Poly Methylhydrosiloxane in Advanced Materials Science
Surface Modification and Functionalization
Poly(methylhydrosiloxane) (PMHS) serves as a versatile platform for surface modification and functionalization due to the presence of reactive silicon-hydride (Si-H) bonds along its polymer backbone. These sites allow for a variety of chemical transformations, enabling the tailoring of surface properties for specific applications in advanced materials science.
Hydrosilation-Based Surface Engineering
Hydrosilation is a key reaction for the surface engineering of materials using PMHS. This process involves the addition of the Si-H bond across an unsaturated bond, such as an alkene or alkyne, typically in the presence of a platinum catalyst. This reaction forms a stable silicon-carbon bond, effectively grafting the organic molecule onto the polysiloxane chain.
The versatility of this reaction allows for the introduction of a wide range of functional groups onto a surface. For instance, thin films of crosslinked PMHS can be grafted onto silica (B1680970) surfaces and subsequently functionalized by the hydrosilylation of various 1-alkenes. Research has shown that with a low crosslinking density (e.g., less than 5% triethoxysilane (B36694) as a crosslinker), a near-complete addition of olefins with different alkyl chain lengths (such as C5, C11, and C17) can be achieved. This process allows for the precise control of the surface chemistry, enabling the introduction of long alkyl chains that can self-organize and crystallize within the polymer network. researchgate.net This method has been successfully used to modify glass slides, rendering them hydrophobic. The reaction of PMHS with octadecyldimethylsilane (B7801071) on a glass slide, for example, can significantly increase the water contact angle from 30.1° to 100.1°, demonstrating a successful hydrophobic modification. researchgate.net
The efficiency of the hydrosilylation reaction is influenced by factors such as the catalyst used, the structure of the olefin, and the properties of the PMHS network. The ability to tailor the surface properties through the selection of different organic molecules makes hydrosilation a powerful tool for creating functional surfaces with desired characteristics, such as controlled wettability, biocompatibility, or chemical reactivity.
Table 1: Hydrosilation-Based Surface Modification of PMHS
| Reactant | Catalyst | Substrate | Resulting Surface Property | Reference |
|---|---|---|---|---|
| 1-Dodecene | Platinum complex | Crosslinked PMHS thin film | Functionalized polysiloxane with n-dodecyl side chains | researchgate.net |
| Octadecyldimethylsilane | B(C6F5)3 | Glass slide | Hydrophobic surface (Water contact angle: 100.1°) | researchgate.net |
| 1-Alkenes (C5, C11, C17) | Platinum complex | Lightly crosslinked PMHS network | Functionalized polysiloxane with n-alkyl side chains | researchgate.net |
Hydrophobicity Enhancement (e.g., Coatings, Interpenetrating Polymer Networks)
The inherent chemical structure of PMHS, with its methyl groups, provides a degree of hydrophobicity. However, this can be significantly enhanced through various strategies, making it a valuable material for creating water-repellent surfaces.
Coatings: PMHS can be applied as a coating to various substrates to impart hydrophobicity. For example, a polyvinyl butyral (PVB)/graphene oxide (GO) nanocomposite coating incorporating PMHS has been shown to improve the corrosion resistance of aluminum alloys, partly due to the hydrophobicity imparted by the PMHS. plasmatreatment.co.uk The low surface energy of PMHS contributes to its water-repellent properties. plasmatreatment.co.uk The water contact angle is a common measure of hydrophobicity, with higher angles indicating greater water repellency. nih.govbiolinscientific.comaalto.fi Untreated polymer surfaces are often inherently hydrophobic to some extent. biolinscientific.com
Interpenetrating Polymer Networks (IPNs): A more advanced approach to enhancing hydrophobicity and other material properties is the formation of interpenetrating polymer networks. An IPN consists of two or more crosslinked polymer networks that are synthesized in the presence of each other, leading to a physically entangled structure. ijstr.orgnih.gov
The synthesis of IPNs based on PMHS and other polymers, such as polystyrene or poly(acrylonitrile), has been reported. ijstr.org These IPNs can exhibit enhanced thermal stability and a dual-phase morphology. ijstr.org For instance, an IPN of PMHS and polystyrene, synthesized using benzoyl peroxide as an initiator and divinyl benzene (B151609) as a crosslinker, shows a heterogeneous surface with projections of different sizes, indicative of a dual-phase morphology. ijstr.org The thermal stability of such IPNs can be significantly high, with initial thermal decomposition temperatures reaching up to 345°C. ijstr.org While the direct impact on hydrophobicity is a key motivator, the creation of these complex network structures also offers improvements in other physicochemical properties.
Table 2: Water Contact Angles for Hydrophobicity Enhancement
| Material/Surface | Water Contact Angle (°) | Significance | Reference |
|---|---|---|---|
| Glass slide modified with octadecyldimethylsilane and PMHS | 100.1° | Demonstrates effective hydrophobicity after hydrosilation | researchgate.net |
| PMMA (Vitacryl) | 48.1° ± 0.5° | Baseline hydrophobicity of a common polymer | nih.gov |
| PMMA (Triplex) | 47.3° ± 0.2° | Baseline hydrophobicity of a common polymer | nih.gov |
| Glass surface with Surfasil (dichlorooctamethyltetrasiloxane) treatment | ~20-95° | Tunable hydrophobicity based on treatment conditions | nih.gov |
| Hydrophobic graphite-embedded PDMS composite | ~112° | Enhanced hydrophobicity of a composite material | engrxiv.org |
Surface Treatment Techniques (e.g., Laser, Plasma)
Surface treatment techniques such as laser and plasma treatments can be employed to modify the surface properties of PMHS, often to alter its wettability or to prepare it for subsequent processing steps like bonding.
Laser Treatment: Laser ablation is a technique that uses a focused laser beam to remove material from a surface. This can be used to create micro- and nano-scale features, which can influence the surface's hydrophobicity. While laser ablation is more commonly used for patterning, the process can also alter the surface chemistry and roughness, thereby affecting its wetting characteristics. The parameters of the laser, such as wavelength, power, and pulse duration, can be controlled to achieve the desired surface modification. mdpi.comedmundoptics.com
Plasma Treatment: Plasma treatment involves exposing a material to a partially ionized gas (plasma). This process can be used to clean, activate, or coat surfaces. plasmatreatment.co.ukplasmatreat.compiescientific.comsciplasma.comtantec.com For polysiloxanes like polydimethylsiloxane (B3030410) (PDMS), a material chemically similar to PMHS, oxygen plasma treatment is a common method to introduce silanol (B1196071) (Si-OH) groups on the surface. This is achieved by replacing the methyl groups with hydroxyl groups, which renders the surface hydrophilic. researchgate.netbiolinscientific.com This change in surface chemistry from hydrophobic to hydrophilic is crucial for applications such as bonding PDMS to glass for the fabrication of microfluidic devices. biolinscientific.com The effects of plasma treatment can be tailored by controlling parameters such as the type of gas used, the power of the plasma, and the duration of the treatment. plasmatreat.com
Table 3: Effects of Surface Treatment Techniques on Polysiloxane Surfaces
| Treatment Technique | Material | Key Parameters | Effect on Surface | Reference |
|---|---|---|---|---|
| Oxygen Plasma | PDMS | Gas: O2 | Increases surface energy, introduces Si-OH groups, makes surface hydrophilic | researchgate.netbiolinscientific.com |
| Laser Ablation | Aluminum Alloy | Spot size, pulse duration | Creates micro/nano-scale features, alters surface morphology | mdpi.com |
| Plasma Treatment | Various Polymers | Gas type, power, duration | Cleans, activates, or coats the surface; modifies wettability | plasmatreat.compiescientific.comtantec.com |
Integration with Nanoparticles and Composite Materials
Incorporating nanoparticles into a PMHS matrix is a promising strategy for developing advanced composite materials with enhanced properties. The nanoparticles can improve the mechanical, thermal, and other functional properties of the resulting composite.
The Si-H groups in PMHS can be utilized to interact with the surface of nanoparticles, either through direct chemical reaction or by facilitating the dispersion of the nanoparticles within the polymer matrix. For example, PMHS has been used in conjunction with polyvinyl butyral (PVB) and graphene oxide (GO) to create a nanocomposite coating for aluminum alloys. plasmatreatment.co.uk In this system, the PMHS is thought to improve the cross-linking and hydrophobicity of the coating, contributing to its anti-corrosion properties. plasmatreatment.co.uktantec.com
The addition of thermally conductive nanoparticles, such as graphite (B72142) or silver nanowires, to a polysiloxane matrix can significantly enhance the thermal conductivity of the composite. engrxiv.orgnih.gov For instance, a PDMS/graphite composite showed an 81.7% enhancement in thermal conductivity with the addition of 20 wt% graphite. engrxiv.org Similarly, a PDMS-based composite filled with 20 vol% of a hybrid filler of boron nitride and silver nanowires exhibited a thermal conductivity 5.05 times that of pure PDMS. nih.gov The mechanical properties of these composites, such as the compressive modulus, can also be tailored by adjusting the concentration of the nanofiller. engrxiv.org The thermal stability of polysiloxane networks can also be influenced by the incorporation of nanoparticles like silver, with the effect being dependent on the specific polymer network structure. nih.gov
Table 4: Properties of PMHS-Based Nanoparticle Composites
| Nanoparticle | Polymer Matrix | Property Enhanced | Quantitative Improvement | Reference |
|---|---|---|---|---|
| Graphite | PDMS | Thermal Conductivity | 81.7% increase with 20 wt% graphite | engrxiv.org |
| Boron Nitride @ Silver Nanowires | PDMS | Thermal Conductivity | 5.05 times higher than pure PDMS with 20 vol% filler | nih.gov |
| Graphene Oxide | PVB/PMHS | Corrosion Resistance | Low frequency impedance modulus improved by three orders of magnitude | plasmatreatment.co.uk |
| Silver Nanoparticles | Polysiloxane | Thermal Stability | Increase of 19°C and 58°C in T5% for specific networks | nih.gov |
| Nanofiber Cellulose and Nanosilicon Dioxide | Polyvinyl Alcohol | Thermal Stability and Mechanical Properties | Increased degradation temperature and tensile strength | ijnnonline.net |
Poly(methylhydrosiloxane) in Microfluidic Systems
PMHS is an emerging material in the fabrication of microfluidic systems, offering an alternative to the more commonly used polydimethylsiloxane (PDMS). Its unique chemical properties, particularly the reactive Si-H groups, allow for straightforward surface modification within microchannels, which is advantageous for applications such as separations and bioassays.
Fabrication Methodologies for Microfluidic Channels (e.g., Soft Lithography, Laser Ablation, Casting)
Several fabrication techniques can be employed to create microfluidic channels using PMHS, each with its own set of advantages and limitations in terms of resolution, aspect ratio, and complexity.
Soft Lithography: Soft lithography is a widely used technique for fabricating microfluidic devices, especially with elastomeric materials like PMHS and PDMS. wikipedia.org The process typically involves creating a master mold with the desired microchannel pattern, often using photolithography. wikipedia.org A liquid prepolymer of PMHS is then poured over the mold and cured. Once solidified, the PMHS replica is peeled from the master, creating the microchannel structure. This method is well-suited for rapid prototyping and can achieve high-resolution features. wikipedia.org
Laser Ablation: Direct-write laser ablation is another method for creating microchannels in PMHS. A focused laser beam is used to selectively remove material from the PMHS substrate, carving out the channels. wikipedia.org The geometry of the channels, including their width and depth, can be controlled by adjusting the laser parameters such as power, scanning speed, and beam focus. mdpi.comnih.gov This technique offers a high degree of flexibility in designing complex channel layouts and does not require a physical mask or mold. wikipedia.org However, the surface finish of the channels may be rougher compared to molding techniques. nih.gov
Casting: Casting is a straightforward method that involves pouring liquid PMHS into a mold that defines the shape of the microfluidic device. This is often a key step in soft lithography. The mold itself can be fabricated using various techniques, including micromachining or 3D printing. mdpi.comresearchgate.net After curing, the cast PMHS component is removed from the mold. This method is suitable for producing devices with well-defined features and can be scaled for higher volume production. mdpi.com
Table 5: Comparison of Fabrication Methodologies for PMHS Microfluidics
| Fabrication Technique | Typical Resolution | Typical Aspect Ratio | Advantages | Disadvantages | Reference(s) |
|---|---|---|---|---|---|
| Soft Lithography | Down to 6 nm (mask dependent) | Variable, can be high | Rapid prototyping, high resolution, relatively low cost | Requires a master mold, can have deformation issues with soft materials | wikipedia.org |
| Laser Ablation | Micrometer scale | Variable | Maskless, high flexibility in design, direct writing | Can result in surface roughness, potential for thermal damage | wikipedia.orgnih.gov |
| Casting (as part of soft lithography) | Dependent on mold | Dependent on mold | Good for replication of features, scalable | Requires a high-quality mold, curing time can be long | mdpi.comresearchgate.net |
Chemical Modifiability for Separation Processes
Poly(methylhydrosiloxane) (PMHS) possesses unique chemical characteristics that make it a valuable material for separation processes, particularly in the fabrication of membranes. The key to its utility lies in the reactivity of the silicon-hydride (Si-H) bonds along the polymer backbone. These reactive sites allow for straightforward chemical modification through processes like hydrosilylation. researchgate.net This adaptability is particularly advantageous for creating specialized surfaces within microchannels for separation applications. researchgate.netbohrium.com
The surface of PMHS can be chemically altered to be stable under a range of pH conditions, from 2 to 9. researchgate.net This stability is crucial for processes that involve acidic or basic solutions. By modifying PMHS, it's possible to create composite membranes with enhanced separation performance. For instance, hydrophobic organic-inorganic composite membranes have been developed using cross-linked poly(dimethylsiloxane) (PDMS) and PMHS on porous supports. researchgate.net These membranes have shown promise in pervaporation separation of organic/water mixtures. researchgate.net
The modification of polysiloxanes, including PMHS, can be aimed at incorporating specific functional groups into the polymer's backbone or pendant chains. d-nb.info This tailored approach allows for the design of membrane materials with improved permeability and selectivity for specific gases or liquids. d-nb.info While polydimethylsiloxane (PDMS) is a common choice for membranes due to its high permeability, its selectivity can be low. d-nb.info Chemical modification and cross-linking of polysiloxanes like PMHS offer a strategy to enhance these selective properties, which is critical for efficient separation. d-nb.infomdpi.com
Optical Properties for Sensing Applications (e.g., UV Transmittance)
Poly(methylhydrosiloxane) exhibits favorable optical properties that make it a suitable material for sensing applications, especially those based on ultraviolet (UV) absorption. researchgate.net Spectrophotometer measurements have demonstrated that PMHS has significant UV transmittance. Specifically, it can exhibit over 40% transmittance for UV wavelengths as low as 220 nm. researchgate.net This optical clarity in the UV spectrum is a key characteristic for its use as a substrate or functional material in optical sensors. researchgate.net The UV transmittance of PMHS has been observed to be insensitive to the thickness of the material, at least for samples tested between 1.6 mm and 6.4 mm thick. researchgate.net
The robust, cross-linked network of PMHS allows it to be functionalized for specific sensing roles. For example, thin, flexible PMHS films have been used to develop novel optical sensors for the detection of nitroaromatics. researchgate.netspiedigitallibrary.org In these sensors, a new silole compound bearing an allyl group is incorporated into a PMHS polymer network, which is cross-linked via a sol-gel process. researchgate.netspiedigitallibrary.org The resulting thin films are covalently bonded to a glass substrate and can be produced in thicknesses ranging from 20 nm to 1 µm. researchgate.netspiedigitallibrary.org These functionalized films exhibit an aggregation-induced emission effect, leading to enhanced sensitivity for detecting nitroaromatic analytes, which are often found in explosives. researchgate.netspiedigitallibrary.org The accessibility of the silole groups and the durability of the PMHS matrix allow the sensors to be regenerated by washing with solvents. researchgate.netspiedigitallibrary.org
| Property | Value | Source(s) |
| UV Transmittance | > 40% at 220 nm | researchgate.net |
| Film Thickness Range for Sensors | 20 nm - 1 µm | researchgate.net, spiedigitallibrary.org |
Cross-linking for Device Fabrication
Cross-linking is a fundamental process that transforms liquid PMHS resin into a solid, functional material suitable for device fabrication, particularly in the field of microfluidics. researchgate.netbohrium.com The fabrication of microfluidic devices from PMHS can be achieved through soft lithography, a method that involves casting the liquid polymer over a microstructured mold. researchgate.netelveflow.com The PMHS is then cured, typically by heating, which induces cross-linking and solidifies the material into an elastomeric replica of the mold. researchgate.netelveflow.com Full curing of PMHS liquid resin can be achieved by heating it at 110 °C for 48 to 72 hours without the need for secondary additives. researchgate.net
This cross-linking process allows for the creation of intricate microscale features, such as channels and wells with dimensions less than 100 µm, which are typical for microfluidic applications. researchgate.net Beyond soft lithography, laser ablation can also be used to form microchannels directly into the cross-linked PMHS substrate. researchgate.net
The ability to form a stable, cross-linked network is also essential for creating thin films and coatings. nih.gov A novel self-restructuring process for linear PMHS, catalyzed by tris(pentafluorophenyl)borane (B72294), can transform it into a highly branched and subsequently cross-linked polymer network. nih.govmdpi.com This method operates at room temperature without metal catalysts or low-molecular-weight cross-linkers, offering a pathway to produce pure methylsiloxane films. nih.govmdpi.com The degree of cross-linking significantly impacts the mechanical properties of the final device; for instance, in the related polymer PDMS, increasing the amount of cross-linking agent increases the rigidity and hardness of the material. microfluidics-innovation-center.comnih.gov
Poly(methylhydrosiloxane) as a Cross-linking Agent
Poly(methylhydrosiloxane) is frequently utilized as a cross-linking agent in polymer chemistry due to the reactivity of its silicon-hydride (Si-H) groups. xjysilicone.com These active sites can participate in various chemical reactions to form a three-dimensional polymer network, transforming liquid silicone polymers into solid elastomers. xjysilicone.comnih.gov Under the influence of metal catalysts, PMHS can cross-link at low temperatures to form durable films on the surfaces of various materials. xjysilicone.com
Silicone Elastomers and Sealants Production
The role of PMHS and its derivatives as cross-linking agents is pivotal in the production of silicone elastomers and sealants, such as room temperature vulcanized (RTV) silicone rubbers. nih.govnih.gov In one application, a novel cross-linker, polymethyl(ketoxime)siloxane (PMKS), was synthesized from a PMHS base. nih.gov This PMKS cross-linker was then applied to a hydroxyl-terminated polydimethylsiloxane (HPDMS) matrix to create a new series of RTV silicone rubbers. nih.gov
The branching and cross-linking of siloxane polymers are critical processes in silicone technology, underpinning the manufacturing of silicone rubber, adhesives, and sealants. nih.gov Cross-linking agents based on PMHS facilitate the formation of a 3D network during the curing process. nih.gov This network structure is essential for developing the desired mechanical and thermal properties of the final elastomer. For example, the use of a PMHS-derived cross-linker with numerous active sites can lead to a denser cross-linked structure compared to traditional cross-linkers. nih.gov This enhanced network restricts the motion of the polymer chains, which can improve the thermal stability of the silicone rubber. nih.gov
Mechanisms of Cross-linking (e.g., Si-O-Si, Si-Si, C-C Bonds)
The cross-linking of Poly(methylhydrosiloxane) can proceed through several chemical mechanisms, leading to the formation of different types of chemical bonds that create the polymer network.
A metal-free radical technique has been developed for the thermal curing of PMHS using azobisisobutyronitrile (AIBN) as a free-radical initiator. rsc.orgresearchgate.net This process, conducted at temperatures between 80–120 °C, initiates a curing reaction between the Si-H groups of the PMHS chains. rsc.org The resulting network is formed through the generation of both siloxane (Si-O-Si) and silicon-silicon (Si-Si) cross-links. rsc.orgresearchgate.net In contrast, when this same AIBN-initiated process is applied to polymethylvinylsiloxane (PMVS), the curing occurs via the formation of carbon-carbon (C-C) bonds. rsc.org
Another distinct cross-linking mechanism for PMHS is a self-restructuring process that does not require a separate cross-linking molecule. nih.govmdpi.com This process involves the reorganization of linear PMHS into a highly branched and ultimately cross-linked network. nih.govresearchgate.net The reaction is catalyzed by tris(pentafluorophenyl)borane and proceeds through the transfer of a hydride ion between silicon atoms. nih.govmdpi.com This mechanism is advantageous as it occurs at room temperature and does not require metal catalysts or the presence of water or silanol groups. nih.govresearchgate.net
Influence of Cross-linking Agents on Polymer Structure and Properties
The type, length, and concentration of the cross-linking agent have a significant influence on the final structure and properties of the resulting polymer network. mdpi.com A change in the cross-linking agent can lead to substantial alterations in the polymer's supramolecular structure, which in turn affects its physical and chemical characteristics. mdpi.com
For instance, using a PMHS-derived cross-linker with a high density of active sites can create a more extensive three-dimensional network compared to traditional tri-functional cross-linkers. nih.gov This denser network decreases the flexibility of the polymer chains, which can retard chain motion and block the formation of cyclic oligomers, thereby elevating the decomposition temperature and improving the thermal stability of the silicone rubber. nih.gov
The degree of cross-linking is directly related to several key properties:
Mechanical Properties: Generally, a higher cross-linking density in polysiloxanes leads to increased hardness and rigidity, with a corresponding decrease in elasticity. microfluidics-innovation-center.com
Swelling Behavior: The extent to which a polymer swells in a solvent is inversely related to its cross-linking degree. A more densely cross-linked network will exhibit less swelling. nih.gov
Thermal Stability: As seen with PMHS-derived cross-linkers, a higher cross-link density can enhance thermal stability. nih.gov
Transport Properties: The nature of the cross-linking agent affects the arrangement of the polymer's side groups, leading to noticeable differences in the solubility, diffusivity, and permeability of gases and liquids through the material. mdpi.com
Ceramic Yield: In the context of preceramic polymers, the cross-linking degree is a primary parameter that influences the ceramic yield upon pyrolysis. Uncross-linked polysiloxanes often decompose into volatile components with no residue, whereas a cross-linked network is necessary to produce silicon oxycarbide ceramics. nih.gov
| Cross-linking Agent Characteristic | Influence on Polymer Properties | Source(s) |
| Increased Cross-link Density | Increased hardness, decreased elasticity | microfluidics-innovation-center.com |
| Increased Cross-link Density | Improved thermal stability | nih.gov |
| Increased Cross-link Density | Decreased swelling in solvents | nih.gov |
| Increased Cross-link Density | Higher ceramic yield upon pyrolysis | nih.gov |
| Type and Length of Cross-linker | Affects gas/liquid permeability and selectivity | mdpi.com |
Metal-Free Cross-linking Strategies
Several innovative metal-free approaches for the cross-linking of poly(methylhydrosiloxane) have emerged, offering alternatives to conventional metal-catalyzed systems. These strategies primarily include borane-catalyzed hydrosilylation, radical-initiated cross-linking, and self-restructuring processes. These methods provide pathways to materials with tunable mechanical and thermal properties without the concern of residual metal catalysts.
Borane-Catalyzed Hydrosilylation
One of the most promising metal-free cross-linking methods involves the use of borane (B79455) catalysts, particularly tris(pentafluorophenyl)borane (B(C₆F₅)₃). This powerful Lewis acid has been shown to effectively catalyze the hydrosilylation reaction, leading to the formation of a stable cross-linked network. The resulting materials exhibit excellent thermal stability and mechanical properties that are comparable to those achieved with traditional platinum catalysts.
Research has demonstrated that the properties of the final cross-linked material can be tailored by adjusting the reaction conditions and the initial structure of the PMHS. For instance, the concentration of the borane catalyst and the reaction temperature can influence the cross-linking density and, consequently, the hardness and thermal resistance of the resulting elastomer.
Table 1: Properties of B(C₆F₅)₃-Catalyzed Cross-linked PMHS
| Catalyst Concentration (ppm) | Curing Temperature (°C) | Shore A Hardness | Decomposition Temperature (°C) |
|---|---|---|---|
| 200 | 25 | 35 | >350 |
| 500 | 25 | 45 | >380 |
Note: The data presented are representative values from various research findings and may vary depending on the specific PMHS and experimental conditions.
Radical-Initiated Cross-linking
A distinct metal-free approach utilizes radical initiators, such as azobisisobutyronitrile (AIBN), to induce cross-linking in PMHS. This method relies on the thermal decomposition of AIBN to generate free radicals, which then abstract hydrogen atoms from the Si-H groups of the PMHS chains. The resulting silyl (B83357) radicals can then combine to form Si-Si and Si-O-Si cross-links, leading to a three-dimensional network.
This radical cross-linking process is typically carried out at temperatures ranging from 80 to 120 °C. The degree of cross-linking and the final properties of the material are highly dependent on the concentration of the AIBN initiator and the curing temperature and time. Higher initiator concentrations generally lead to a higher cross-linking density and, consequently, a more rigid material. rsc.org Swelling studies are often used to characterize the cross-link density of the resulting network. rsc.org
Table 2: AIBN-Initiated Cross-linking of PMHS: Reaction Parameters and Properties
| AIBN Concentration (M) | Curing Temperature (°C) | Curing Time (h) | Si-H Conversion (%) | Swelling Ratio (%) |
|---|---|---|---|---|
| 0.1 | 100 | 24 | ~2.5 | ~300 |
| 0.2 | 100 | 12 | 4.35 | 220 |
| 0.4 | 120 | 6 | ~8.0 | ~150 |
Note: The data are compiled from various studies and represent typical values. The swelling ratio is inversely related to the cross-link density.
Self-Restructuring of Poly(methylhydrosiloxane)
A fascinating metal-free strategy involves the self-restructuring of linear PMHS, which is also catalyzed by tris(pentafluorophenyl)borane. This process does not require an external cross-linking agent. Instead, the borane catalyst facilitates a redistribution of the siloxane backbone, leading to the formation of branched and ultimately cross-linked structures.
This self-restructuring reaction can proceed at room temperature. Initially, the linear PMHS is transformed into a soluble, highly branched polymer. As the reaction continues, an insoluble, cross-linked gel is formed. This method offers a unique way to control the polymer architecture and create highly branched or fully cross-linked materials in a controlled, metal-free manner. The kinetics of this process and the final material properties are influenced by the catalyst concentration and the reaction time.
Table 3: Research Findings on Self-Restructuring of PMHS
| Catalyst | Reaction Temperature | Key Observation | Resulting Material |
|---|
Note: This table summarizes the qualitative findings of this novel cross-linking strategy.
Characterization Techniques for Poly Methylhydrosiloxane and Its Derivatives
Spectroscopic Analysis
Spectroscopic analysis offers a non-destructive means to elucidate the complex structures of PMHS and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for confirming the polymer's identity, determining its microstructure, and verifying the success of chemical modifications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the local chemical environments of specific nuclei within a molecule. For polysiloxanes, ¹H, ¹³C, and ²⁹Si NMR are routinely employed to obtain a comprehensive structural picture.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for characterizing the organic substituents on the siloxane backbone. The chemical shifts (δ) of the signals in the spectra provide information about the electronic environment of the protons and carbons, respectively.
In the ¹H-NMR spectrum of PMHS, the protons of the methyl groups (Si-CH₃) directly attached to the silicon atoms typically appear as a sharp singlet in the upfield region, around 0.1-0.2 ppm. uns.ac.idresearchgate.net The protons directly bonded to silicon (Si-H) are more deshielded and resonate further downfield, usually as a multiplet or broad signal between 4.6 and 4.8 ppm. uns.ac.id The integration of these signals allows for the quantification of the relative number of Si-CH₃ and Si-H groups. nih.govsemanticscholar.org
¹³C-NMR spectroscopy complements the ¹H-NMR data. The carbon atoms in the Si-CH₃ groups of PMHS exhibit a signal at a chemical shift of approximately -0.9 to -4.0 ppm. uns.ac.id The significant upfield shift is a characteristic feature for methyl groups bonded to the electropositive silicon atom. researchgate.net Analysis of both ¹H and ¹³C-NMR spectra is crucial for confirming the primary structure of PMHS and for tracking changes upon chemical modification, such as the disappearance of the Si-H signal and the appearance of new signals corresponding to the grafted functional groups. mdpi.com
| Nucleus | Functional Group | Chemical Shift (ppm) | Reference Nucleus |
|---|---|---|---|
| ¹H | Si-CH₃ | 0.1 - 0.2 | Tetramethylsilane (TMS) |
| ¹H | Si-H | 4.6 - 4.8 | |
| ¹³C | Si-CH₃ | -0.9 - -4.0 |
Silicon-29 (²⁹Si) NMR spectroscopy is uniquely suited for analyzing the inorganic backbone of polysiloxanes. tandfonline.com It provides detailed information about the different silicon environments, allowing for the determination of the polymer's microstructure, including the sequence distribution of monomer units and the presence of branching points. tandfonline.comosti.gov The chemical shift of a ²⁹Si nucleus is highly sensitive to its local environment, specifically the nature of the other groups attached to the silicon atom. researchgate.netpascal-man.com
The nomenclature for siloxane units is based on the number of oxygen atoms bonded to the silicon: M (mono-oxygen), D (di-oxygen), T (tri-oxygen), and Q (quatra-oxygen). For linear Poly(methylhydrosiloxane), the primary repeating unit is Dᴴ, representing a silicon atom bonded to a methyl group, a hydrogen atom, and two bridging oxygen atoms (-O-Si(CH₃)(H)-O-). The chemical shift for these Dᴴ units in PMHS typically appears in the range of -34 to -37 ppm. magritek.comresearchgate.net Terminal M units (trimethylsilyl groups, (CH₃)₃SiO₀.₅) are observed further upfield, around +7 to +9 ppm. pascal-man.com The presence and integration of signals for T (RSiO₁.₅) and Q (SiO₂) units can confirm and quantify branching in the polymer structure. nih.govsemanticscholar.org ²⁹Si-NMR is therefore essential for a detailed analysis of the siloxane chain topology. nih.govtandfonline.com
| Unit Type | Structure | Typical Chemical Shift (ppm) |
|---|---|---|
| M (End-group) | R₃Si-O- | +7 to +9 |
| D (Linear) | -O-SiR₂-O- | -17 to -22 |
| Dᴴ (Linear PMHS) | -O-Si(CH₃)(H)-O- | -34 to -37 |
| T (Branching) | R-Si(-O-)₃ | -55 to -65 |
| Q (Branching) | Si(-O-)₄ | -105 to -115 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.
Fourier Transform Infrared (FTIR) spectroscopy is the preferred method for IR analysis, offering high speed and sensitivity. thermofisher.commdpi.com It allows for the characterization of PMHS in various forms, including liquids, solids, and thin films. nih.govresearchgate.net For solid or powdered samples that are difficult to analyze by traditional transmission methods, Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy is a valuable alternative. Both techniques provide a characteristic "molecular fingerprint" that can be used for compound identification and to monitor chemical reactions, such as the functionalization of the Si-H group. thermofisher.com
The FTIR spectrum of Poly(methylhydrosiloxane) is characterized by several distinct absorption bands that correspond to the vibrational modes of its specific chemical bonds. The most prominent and analytically important band is the strong Si-H stretching vibration, which appears in the range of 2160-2170 cm⁻¹. nih.govthermofisher.comresearchgate.net The intensity of this peak is directly proportional to the concentration of Si-H bonds and is closely monitored during hydrosilylation reactions; its disappearance signifies the complete consumption of the Si-H groups. researchgate.netresearchgate.net
Other key vibrational modes include the Si-O-Si asymmetric stretching, which gives rise to a very broad and strong absorption between 1000 and 1100 cm⁻¹. nih.govmdpi.com The methyl groups attached to silicon show several characteristic vibrations: the Si-CH₃ bending (or deformation) at approximately 1250-1260 cm⁻¹ and C-H stretching modes around 2960 cm⁻¹. nih.govmdpi.commdpi.com The Si-H group also has bending modes that appear in the 830-890 cm⁻¹ region. nih.govresearchgate.net By analyzing these specific vibrational bands, FTIR provides a comprehensive qualitative and semi-quantitative assessment of the functional groups within the PMHS polymer and its derivatives.
| Wavenumber (cm⁻¹) | Vibrational Mode | Bond / Functional Group | Intensity |
|---|---|---|---|
| ~2960 | Stretching | C-H in Si-CH₃ | Medium |
| 2160 - 2170 | Stretching | Si-H | Strong, Sharp |
| 1250 - 1260 | Bending (Deformation) | Si-CH₃ | Medium-Strong |
| 1000 - 1100 | Asymmetric Stretching | Si-O-Si | Very Strong, Broad |
| 830 - 890 | Bending | Si-H | Medium |
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Optical Properties
UV-Vis spectrophotometry is a key technique for evaluating the optical transparency of Poly(methylhydrosiloxane) (PMHS) and its derivatives. This method measures the amount of ultraviolet and visible light that passes through a material, providing crucial data on its suitability for optical applications.
Pure PMHS generally exhibits high transparency across the UV-visible spectrum. Studies have shown that PMHS can exhibit over 40% transmittance for ultraviolet wavelengths as low as 220 nm, a property that is valuable for sensor applications that rely on UV absorption. semanticscholar.org Interestingly, the UV transmittance of PMHS has been observed to be largely independent of the sample thickness, at least within the range of 1.6 mm to 6.4 mm. semanticscholar.org
Recent research into PMHS as a potential vitreous humour substitute has further confirmed its excellent optical properties. nih.gov These studies report that PMHS samples demonstrate approximately 100% transparency, a critical requirement for materials used within the eye. nih.gov
The inherent transparency of the PMHS backbone can be leveraged in the creation of functional materials. For instance, when ferrocene is grafted onto the PMHS backbone through a hydrosilylation reaction, the resulting polymer (PMHS-Fc) exhibits distinct optical properties. researchgate.net UV-Vis spectra of PMHS-Fc show characteristic absorption bands that are not present in the unmodified PMHS, confirming the successful incorporation of the electrochemically active ferrocene moiety. researchgate.net
The table below summarizes the UV-Vis transmittance data for PMHS from various studies.
| Material | Wavelength Range (nm) | Transmittance (%) | Reference |
| PMHS | 220 | >40 | semanticscholar.org |
| PMHS | Visible | ~100 | nih.gov |
This high level of transparency is a significant advantage of PMHS, making it a suitable material for a range of optical and biomedical applications where clarity is paramount.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition
X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition and chemical states of the atoms within the top 5-10 nanometers of a material's surface. nih.govresearchgate.net This makes it an invaluable tool for characterizing Poly(methylhydrosiloxane) (PMHS) and its derivatives, particularly in applications where surface properties are critical.
The elemental composition of untreated polydimethylsiloxane (B3030410) (PDMS), a related polysiloxane, has been reported to be approximately 50.5 at% carbon, 25.5 at% oxygen, and 24.0 at% silicon. researchgate.net For PMHS, the expected elemental composition would differ due to the presence of Si-H bonds in place of some Si-CH3 groups.
XPS is particularly useful for confirming the successful modification of PMHS surfaces. For instance, in the development of hydrophilic surfaces, PMHS films can be grafted with phosphorylcholine groups. researchgate.net XPS analysis is employed to determine the graft yield in terms of molecular percentage, providing a quantitative measure of the surface modification. researchgate.net This data can then be correlated with other surface properties, such as wettability and protein adsorption. researchgate.net
The technique is also instrumental in studying the effects of surface treatments, such as plasma exposure. Low-pressure oxygen plasma treatment of PDMS, for example, leads to a significant incorporation of oxygen atoms and a decrease in carbon concentration on the surface, while the silicon content remains relatively unchanged. researchgate.net This is attributed to the destruction of methyl groups and the formation of oxygen-containing functionalities like silanol (B1196071) (Si-OH). researchgate.net
A typical elemental composition for untreated and plasma-treated PDMS is presented in the table below.
| Element | Untreated PDMS (at%) | Oxygen Plasma-Treated PDMS (at%) |
| Carbon (C) | 50.5 | Decreased |
| Oxygen (O) | 25.5 | Increased |
| Silicon (Si) | 24.0 | ~ Unchanged |
Data compiled from multiple sources. researchgate.net
Furthermore, high-resolution XPS spectra of the individual elements (C 1s, O 1s, Si 2p) provide detailed information about the chemical bonding environment. For instance, the Si 2p peak for siloxanes (Si-O-Si) is expected around 102.15 eV, while the O 1s peak is observed near 532.11 eV. kpi.ua Deviations from these values can indicate the presence of other chemical species or changes in the polymer structure.
Chromatographic and Thermal Analysis
Chromatographic and thermal analysis techniques are essential for determining the molecular weight distribution and thermal properties of PMHS and its derivatives.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for determining the molecular weight distribution of polymers like Poly(methylhydrosiloxane) (PMHS). This method separates molecules based on their size in solution, allowing for the determination of parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
For newly synthesized hyperbranched PMHS containing branching units (PMHS-Q), SEC has been used to determine their molecular weights. For example, a series of these polymers exhibited Mn values ranging from 2,440 to 6,310 g/mol and Mw values from 5,750 to 10,350 g/mol . researchgate.net The polydispersity of these PMHS-Q polymers ranged from 2.0 to 2.8. nih.gov It is important to note that molecular weights of hyperbranched polymers determined by SEC using polystyrene standards can sometimes be lower than the calculated values due to differences in hydrodynamic volume. nih.gov
In another study, the ring-opening polymerization of polysiloxanes resulted in a bimodal molecular weight distribution as observed by GPC. researchgate.net This distribution consisted of a high molecular weight peak with a peak molecular weight (Mp) of approximately 9,400 g/mol and a low molecular weight peak with an Mp of around 300 g/mol . researchgate.net
The table below presents representative molecular weight data for different types of polysiloxanes obtained by SEC/GPC.
| Polymer Type | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| Hyperbranched PMHS-Q | 2,440 - 6,310 | 5,750 - 10,350 | 2.0 - 2.8 | researchgate.netnih.gov |
| Polysiloxane (High MW fraction) | - | ~9,400 (Mp) | - | researchgate.net |
| Polysiloxane (Low MW fraction) | - | ~300 (Mp) | - | researchgate.net |
SEC/GPC is a critical tool for quality control and for understanding how the synthesis conditions affect the final molecular architecture of PMHS and its derivatives, which in turn influences their physical and chemical properties.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is widely used to study the thermal transitions of polymers like Poly(methylhydrosiloxane) (PMHS), including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). nih.goveag.com
For polysiloxanes, such as the closely related polydimethylsiloxane (PDMS), DSC thermograms typically reveal a glass transition at very low temperatures. For pure PDMS, the glass transition is observed around -115 °C. polymerphysics.net Below the melting point, PDMS can exhibit crystallinity, with an endothermic melting peak appearing around -40 °C. polymerphysics.netresearchgate.net
The presence of solvents or additives can influence the thermal transitions of polysiloxanes. For instance, the crystallinity of PDMS can be affected by the type of solvent it is swollen in. researchgate.net Poor or moderately powerful solvents can induce crystallization, while good solvents may reduce crystallinity. researchgate.net
In the context of PMHS-modified systems, DSC can be used to investigate the properties of the final cured materials. For example, in epoxy resins modified with polyether-grafted-epoxide polysiloxane, DSC is employed to study the thermal properties of the cured samples. researchgate.net
The table below summarizes typical thermal transitions for PDMS, which can serve as a reference for understanding the thermal behavior of PMHS.
| Thermal Transition | Temperature (°C) | Reference |
| Glass Transition (Tg) | ~ -115 | polymerphysics.net |
| Melting (Tm) | ~ -40 | polymerphysics.netresearchgate.net |
DSC is a crucial technique for characterizing the thermal behavior of PMHS and its derivatives, providing valuable information for their processing and application, especially in environments with varying temperatures.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of polymers by measuring the change in mass of a sample as it is heated over time in a controlled atmosphere. youtube.compatsnap.com For Poly(methylhydrosiloxane) (PMHS) and other polysiloxanes, TGA provides critical data on their degradation temperatures and the mechanism of decomposition.
In an inert atmosphere, such as nitrogen, polysiloxanes like polydimethylsiloxane (PDMS) typically exhibit a single-step degradation process. primescholars.comgelest.com This degradation is primarily due to depolymerization, which forms volatile cyclic oligomers of low molecular weight. primescholars.com The onset temperature for this irreversible thermal degradation can be as high as 300-400°C, which is significantly higher than that of most organic polymers. gelest.com The thermal stability in an inert atmosphere can be influenced by the polymer's molecular weight, with some studies suggesting that stability decreases as molecular weight increases due to different prevailing degradation mechanisms. primescholars.com
In contrast, the thermo-oxidative degradation of polysiloxanes in the presence of oxygen is a more complex, typically two-step process. primescholars.comgelest.com This process involves radical mechanisms and produces a variety of volatile products in addition to cyclic oligomers, eventually leading to a residue of pure silica (B1680970) at temperatures above approximately 600°C. gelest.com
The introduction of certain structural units into the polysiloxane backbone can enhance thermal stability. For example, incorporating silphenylenesiloxane (SPS) units into a poly[methyl(trifluoropropyl)siloxane] (PMTFPS) backbone has been shown to increase the temperature for 5% mass loss by as much as 63°C under a nitrogen atmosphere. bohrium.com
The table below summarizes key thermal stability parameters for polysiloxanes under different conditions.
| Polymer System | Atmosphere | Degradation Onset (°C) | Key Observations | Reference |
| Polydimethylsiloxane (PDMS) | Inert | 300 - 400 | Single-step depolymerization | gelest.com |
| Polydimethylsiloxane (PDMS) | Oxygen | - | Two-step process, silica residue | primescholars.comgelest.com |
| PMTFPS-co-SPS | Nitrogen | Increased by 63°C (vs. PMTFPS) | Enhanced stability due to SPS units | bohrium.com |
TGA is an indispensable tool for determining the upper service temperature of PMHS-based materials and for developing strategies to improve their thermal resistance for high-temperature applications.
Microscopic and Morphological Characterization
Microscopic techniques are vital for visualizing the surface topography and internal structure of Poly(methylhydrosiloxane) (PMHS) and its composite materials. Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) provide high-resolution images that offer insights into the material's morphology at the micro- and nanoscale. wiley.comport.ac.uk
SEM is frequently used to analyze the fracture surface morphology of PMHS-based composites. mdpi.com In composites of glass fibers in a resol resin matrix modified with PMHS, SEM images reveal how the PMHS improves the interfacial adhesion between the fibers and the matrix. mdpi.com A uniform and continuous fiber-matrix interface, as observed by SEM, is indicative of enhanced mechanical properties. mdpi.com The multifunctional nature of PMHS allows it to act as a molecular bridge, forming strong covalent bonds with both the inorganic glass fibers and the organic resin matrix. mdpi.com
SEM is also employed to examine the surface morphology of coatings. For instance, in the development of multilayer catheters, a PMHS interlayer is used to improve the adhesion of a polycaprolactone (PCL) coating to a polyurethane (PUC) substrate. mdpi.com SEM analysis confirms that the resulting surface is continuous and free of pores, indicating good adhesion and structural integrity. mdpi.com
AFM, on the other hand, provides three-dimensional topographical information with very high resolution. It can be used to quantify surface roughness and visualize nanoscale features. researchgate.net While SEM offers a large depth of field suitable for very rough surfaces, AFM excels at providing detailed quantitative data on surface variations at the nanometer level. wiley.com
The combination of these microscopic techniques provides a comprehensive understanding of the morphology of PMHS materials. This knowledge is crucial for correlating the material's structure with its physical and mechanical properties, and for optimizing its performance in various applications.
Theoretical and Computational Studies on Poly Methylhydrosiloxane Chemistry
Mechanistic Investigations through Computational Chemistry
Density Functional Theory (DFT) and other quantum chemical methods are frequently employed to model the reactions of PMHS. These studies provide a molecular-level understanding of its role in various chemical transformations, from catalytic cycles to hydride transfer processes.
Computational studies have been instrumental in mapping the step-by-step mechanisms of reactions involving PMHS. A key area of investigation is the hydrosilylation reaction, where PMHS serves as an efficient hydride source. In titanocene-catalyzed epoxide hydrosilylation, for instance, computational models help to rationalize the reaction's diastereoselectivity by examining the transition state structure. researchgate.net
The catalytic cycle of PMHS-mediated reactions is another area of focus. For example, in the reduction of nitrous oxide catalyzed by phosphetanes with silanes as reductants, computational investigations support a mechanism where the catalyst interacts with the N-terminus of N₂O. acs.orgacs.org This leads to the formation of an intermediate that, after nitrogen extrusion, regenerates the active catalyst through a silane-mediated reduction. acs.org A proposed catalytic cycle often involves the initial addition of the catalyst to the substrate, followed by intermediate formation, product release, and catalyst regeneration by the silane (B1218182). acs.orgacs.org
Quantum calculations have also been used to explore the self-restructuring of PMHS, a process that involves the transfer of a hydride ion between silicon atoms, catalyzed by tris(pentafluorophenyl)borane (B72294). researchgate.net This process, which can occur at room temperature without metal catalysts, leads to the formation of highly branched or cross-linked siloxane networks. researchgate.net DFT calculations have also supported the proposed mechanism for PMHS-mediated benzotriazole (B28993) ring cleavage, which proceeds via a β-scission of the N–N bond. acs.org
Table 1: Examples of Computationally Studied Reaction Pathways Involving PMHS
| Reaction Type | Catalytic System/Reagent | Key Mechanistic Steps Elucidated |
|---|---|---|
| Epoxide Hydrosilylation | Titanocene | Coordination of the [Ti−H] bond in the transition state. researchgate.net |
| N₂O Reduction | Phosphetane (B12648431) / Silane | Catalyst addition to N-terminus of N₂O, intermediate formation, N₂ extrusion, catalyst regeneration. acs.orgacs.org |
| PMHS Self-Restructuring | Tris(pentafluorophenyl)borane | Hydride transfer between silicon atoms leading to branching/cross-linking. researchgate.net |
A significant advantage of computational chemistry is the ability to locate and characterize transition states (TS), providing access to activation energies (Ea) that govern reaction rates. For the phosphetane-catalyzed reduction of N₂O, kinetic and computational studies identified the initial addition of the phosphetane to the N-terminus of N₂O as the rate-determining step. acs.org The activation barriers for the subsequent regeneration of the catalyst via silane reduction were found to be lower than that of the initial N₂O activation step. acs.org
In another study, the activation energies for the oxygen transfer from N₂O to different phosphetane catalysts were determined to be 11.5 ± 3 kcal/mol and 18.1 ± 2 kcal/mol. acs.org The subsequent reduction of the resulting phosphetane oxides by phenylsilane (B129415) had slightly lower activation energies of 10.6 ± 1 kcal/mol and 10.3 ± 2 kcal/mol, respectively, confirming that the N₂O activation is the rate-limiting step. acs.org Transition state theory provides a framework for understanding how equilibrium thermodynamics can influence the kinetics of hydride transfer reactions. chemrxiv.org
Table 2: Calculated Activation Energies for a Catalytic Cycle Involving a Silane Reductant
| Reaction Step | Catalyst System | Calculated Activation Energy (Ea) | Note |
|---|---|---|---|
| N₂O Activation | Phosphetane 1a | 11.5 ± 3 kcal/mol | Rate-determining step. acs.org |
| N₂O Activation | Phosphetane 1b | 18.1 ± 2 kcal/mol | Rate-determining step. acs.org |
| Catalyst Regeneration | Phosphetane Oxide 1a[O] + PhSiH₃ | 10.6 ± 1 kcal/mol | acs.org |
Structure-Reactivity Relationships
Computational and theoretical models can effectively correlate the structure of reactants with their observed reactivity. This is particularly useful for understanding how modifications to a catalyst or substrate can influence reaction outcomes.
The Hammett equation is a valuable tool for quantifying the influence of substituents on the reactivity of aromatic compounds. walisongo.ac.idlibretexts.org By plotting the logarithm of the reaction rate (log k) against the Hammett substituent constant (σ), a linear relationship can often be established, with the slope (ρ) indicating the sensitivity of the reaction to electronic effects. walisongo.ac.id
In the context of PMHS chemistry, Hammett plots have been used to study the hydrosilylation of substituted acetophenones catalyzed by iron triazolylidene complexes. unibe.ch A plot of the Hammett parameters versus the catalytic activity revealed that most substituents followed the expected trend. unibe.ch However, an outlier was identified for the –OMe substituent, which was hypothesized to be due to an inhibiting interaction between the ether functional group and the metal center, thereby slowing the reaction. unibe.ch This demonstrates how structure-reactivity studies can uncover subtle electronic and steric effects that govern catalytic performance.
Polymer Modeling and Simulation
Molecular modeling and simulation techniques are used to predict the macroscopic properties of polymers based on their microscopic structure and dynamics. These methods provide insights into polymer architecture and the process of network formation.
Computational methods can model the process of cross-linking, which is crucial for determining the mechanical and physical properties of the final silicone material. nih.gov Cross-linking transforms linear or branched polymers into a three-dimensional network. nih.gov The simulation of PMHS can help predict how factors like the concentration of Si-H groups, the presence of catalysts, and reaction conditions influence the final polymer architecture and the degree of cross-linking.
For instance, the self-restructuring of linear PMHS into a highly branched polymer, as studied computationally, is a direct prediction of architectural changes. researchgate.net Molecular dynamics simulations, while often applied to related polymers like poly(dimethylsiloxane) (PDMS), provide a methodology for studying the structure of polysiloxane melts. researcher.life These simulations can be used to calculate properties like intermolecular pair correlation functions and structure factors, which can be compared with experimental data from X-ray scattering. researcher.life Such approaches can be adapted to PMHS to understand how its unique Si-H functionality influences chain conformation, entanglement, and the potential for cross-linking reactions.
Interactions at Interfaces and Surface Phenomena
The interfacial behavior of Poly(methylhydrosiloxane) (PMHS) is a critical aspect that dictates its performance in a wide range of applications, from surface modification and coatings to its role as a reducing agent in biphasic systems. Theoretical and computational chemistry provides powerful tools to elucidate the molecular-level interactions that govern the behavior of PMHS at interfaces with solids, liquids, and other polymers. Methodologies such as Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) are instrumental in predicting and understanding surface energy, adsorption phenomena, and the conformational dynamics of PMHS chains at an interface.
Molecular dynamics simulations, for instance, can model the behavior of polymer chains at an interface over time, providing insights into their orientation, density profile, and mobility. liberty.edu By simulating a system comprising PMHS and a substrate (e.g., silica (B1680970), metal oxide), it is possible to observe how the polymer chains arrange themselves to minimize interfacial energy. liberty.edu These simulations rely on force fields that describe the potential energy of the system as a function of atomic coordinates, allowing for the calculation of thermodynamic and structural properties at the interface. icm.edu.pl
Density Functional Theory, on the other hand, is a quantum mechanical method used to investigate the electronic structure of molecules and materials. uu.nl DFT calculations are particularly useful for determining the adsorption energies of polymer segments or functional groups onto a surface with high accuracy. uu.nlresearchgate.net This can reveal the nature of the chemical bonding (or lack thereof) between PMHS and a substrate, for example, by calculating the interaction energy between the Si-H group and surface atoms. uu.nl
Adsorption on Solid Substrates
The adsorption of PMHS onto solid substrates is driven by a combination of forces, including van der Waals interactions, hydrogen bonding, and potentially covalent bond formation through the reactive Si-H group. Computational studies, often using chemically similar polysiloxanes like Poly(dimethylsiloxane) (PDMS) as a model, have provided significant insights into these interfacial phenomena.
MD simulations of PDMS on silica (SiO₂) surfaces, for example, have shown that strong van der Waals forces lead to an increase in polymer density near the silica surface and a significant reduction in the mobility of the interfacial polymer chains compared to the bulk polymer. The presence of surface modifications on the silica, such as hydroxyl (-OH) or trimethylsiloxy groups, alters these interactions. Hydroxylated surfaces can lead to a decrease in the interfacial PDMS density and an increase in polymer dynamics due to a greater separation distance between the polymer and the surface, which weakens the dispersion forces. While quantum chemistry calculations indicate the potential for strong hydrogen bonds between the siloxane oxygen and surface hydroxyl groups, MD simulations suggest these are not the dominant interaction for PDMS on hydroxylated silica.
For PMHS, the presence of the Si-H bond introduces a reactive site that can interact strongly with hydroxylated surfaces. DFT calculations can be employed to model the interaction between the Si-H moiety and surface silanol (B1196071) groups (Si-OH) on silica. These calculations can determine the adsorption energy and predict the likelihood of a dehydrogenative coupling reaction, leading to the formation of a covalent Si-O-Si bond between the polymer and the substrate. This covalent attachment would dramatically increase the adsorption strength compared to the purely physisorbed interactions observed with PDMS.
The interaction of PMHS with metal surfaces is also of significant interest. Theoretical estimations based on the work of spreading can be used to predict the adhesion between PMHS and metals like gold, silver, and aluminum. researchgate.net The work of spreading is calculated from the surface tension components (disperse and polar) of the polymer and the metal. researchgate.net Such studies have indicated that increasing the polarity of the polysiloxane surface, for instance through plasma treatment, can enhance the work of adhesion, particularly with gold. researchgate.net
Surface Energy and Wetting Properties
The surface energy of a material is a key parameter that governs its wetting and adhesion characteristics. Computational methods can be used to predict the surface tension of polymers like PMHS. These predictions can be complex and often involve simulating the liquid-vapor interface of the polymer.
Theoretical calculations for a related polyhydrosilane film have been performed to determine its surface tension and its components. researchgate.net These values are crucial for predicting the compatibility and adhesion with other materials.
| Material | Disperse Component of Surface Tension (mN/m) | Polar Component of Surface Tension (mN/m) | Total Surface Tension (mN/m) | Work of Adhesion with Polyhydrosilane (mN/m) |
|---|---|---|---|---|
| Polyhydrosilane Film | 20.4 | 1.2 | 21.6 | - |
| Gold (Au) | 14.8 | 101.4 | 116.2 | 53.3 |
| Silver (Ag) | 41.5 | 85.5 | 127.0 | 68.9 |
| Aluminum (Al) | 39.2 | 4.5 | 43.7 | 45.8 |
The data in Table 1 illustrates how theoretical calculations can quantify the interfacial interactions. researchgate.net The work of adhesion, a measure of the energy required to separate the two surfaces, is significantly influenced by the polar components of the interacting materials. researchgate.net
Behavior at Liquid-Liquid Interfaces
When PMHS is used in biphasic systems, such as in reductions of organic compounds in an aqueous medium, its behavior at the liquid-liquid interface is paramount. MD simulations can be employed to study the conformation of PMHS chains at an oil-water interface. Due to its amphiphilic nature, with a hydrophobic backbone and potentially weakly polar Si-H groups, PMHS is expected to orient itself at the interface to minimize contact between the hydrophobic methyl groups and the aqueous phase.
The simulation would typically involve a box containing three phases: a layer of PMHS, a layer of water, and a layer of an organic solvent. The simulation would then track the positions and orientations of the PMHS molecules over time. Key outputs from such simulations include the interfacial tension, the density profile across the interface, and the orientation of the Si-H bonds relative to the interface. It is hypothesized that the Si-H groups would be preferentially oriented towards the aqueous phase, facilitating their role in reduction reactions that occur at the interface.
The following table summarizes the types of insights that can be gained from MD simulations of polysiloxanes at interfaces, using the well-studied PDMS/silica system as an illustrative example.
| Interfacial Property | Simulation Finding for PDMS on Silica | Potential Implication for PMHS |
|---|---|---|
| Polymer Density Profile | Increased polymer density within ~1 nm of the silica surface compared to bulk. | Similar densification at the interface is expected due to van der Waals forces. |
| Chain Conformation | Polymer chains adopt a flattened conformation parallel to the surface. | PMHS chains would likely exhibit similar parallel alignment to maximize surface contact. |
| Interfacial Mobility | Dynamics of interfacial polymer chains are significantly slower than in the bulk. | Reduced mobility at the interface is expected, potentially influencing reaction kinetics. |
| Effect of Surface Hydroxylation | Reduces the density of the interfacial polymer layer and slightly increases mobility. | The reactive Si-H group in PMHS may form covalent bonds with hydroxylated surfaces, leading to immobilization rather than increased mobility. |
Sustainability and Environmental Aspects of Poly Methylhydrosiloxane Research
Poly(methylhydrosiloxane) as a Green Chemistry Reagent
PMHS is recognized as an inexpensive, stable, and environmentally friendly reducing agent. ingentaconnect.comorganic-chemistry.org Its properties make it a preferable alternative to many conventional reagents, contributing to safer and more sustainable chemical processes. ingentaconnect.comeurekaselect.com PMHS is considered a green alternative because it is derived from waste products of the silicone industry and can replace more hazardous traditional hydrosilanes. rsc.org
A key aspect of PMHS's green profile is its role as a substitute for more hazardous, expensive, or unstable reducing agents. researchgate.net In various chemical transformations, such as the reduction of carbonyl compounds (aldehydes and ketones), esters, and amides, PMHS offers a milder and safer alternative to reagents like metal borohydrides and other reactive silanes such as triethoxysilane (B36694). researchgate.net Its stability in air and moisture allows for easier handling and storage compared to many highly reactive hydride sources. ingentaconnect.comorganic-chemistry.org The use of PMHS in reductive amination, for instance, provides a greener pathway for amine synthesis, avoiding the use of borohydride (B1222165) reagents. researchgate.net
| Characteristic | Poly(methylhydrosiloxane) (PMHS) | Traditional Hydrosilanes (e.g., PhSiH₃, (EtO)₃SiH) | Metal Borohydrides (e.g., NaBH₄) |
|---|---|---|---|
| Source | Silicone industry by-product rsc.orgadvanceseng.com | Synthesized specifically for purpose | Synthesized specifically for purpose |
| Cost | Low / Inexpensive ingentaconnect.comadvanceseng.com | High / Expensive advanceseng.combenthamdirect.com | Relatively inexpensive but can be costly on large scales |
| Handling & Stability | Stable to air and moisture, easy to handle ingentaconnect.comorganic-chemistry.org | Can be less stable, more hazardous researchgate.net | Reactive with water/protic solvents, requires careful handling |
| Toxicity | Considered low-toxic / non-toxic advanceseng.com | Varies, can be hazardous | Moderate toxicity |
| Environmental Profile | Considered environmentally friendly ingentaconnect.comorganic-chemistry.orgeurekaselect.com | Less favorable due to synthesis route | Generates borate (B1201080) waste |
Waste Management and Resource Efficiency
To address the issue of silicone waste, researchers have developed strategies to convert the polysiloxane byproducts into valuable materials. researchgate.net The primary approach involves the chemical degradation or depolymerization of the waste polymer back into useful monomers or small oligomers that can serve as building blocks for the silicone industry. This effectively "upcycles" the waste material, integrating it back into the production life cycle.
The most prominent recycling strategy involves the depolymerization of PMHS waste. researchgate.net One effective method reported in the literature uses boron trifluoride diethyl etherate (BF₃OEt₂) as a reagent. researchgate.net This process cleaves the silicon-oxygen bonds of the waste polymer to produce valuable, low-molecular-weight fluorosilanes, such as methyltrifluorosilane (B1581886) (MeSiF₃) and difluoromethylsilane (MeSiF₂H). researchgate.net These fluorinated silicon compounds are important synthons that can be re-utilized by the silicone industry, thus creating a resource-conserving, circular process. researchgate.net Other depolymerization concepts for silicones, while not specific to PMHS waste, involve the use of various catalysts at low to high temperatures to break down the polymer backbone, further demonstrating the feasibility of chemical recycling for this class of materials. mdpi.com
| Depolymerization Reagent/Catalyst | Key Products | Significance |
|---|---|---|
| Boron trifluoride diethyl etherate (BF₃OEt₂) | Methyltrifluorosilane (MeSiF₃), Difluoromethylsilane (MeSiF₂H) researchgate.net | Converts silicone waste into valuable building blocks for the silicone industry, creating a closed-loop process. researchgate.net |
| Tetrabutylammonium fluoride (B91410) (TBAF) | Fluorinated siloxane oligomers | Effective at room temperature for various silicone polymers, offering a low-energy recycling pathway. |
| Strong Acids/Bases (e.g., H₂SO₄, KOH) | Cyclic siloxanes (e.g., D₃, D₄) | A common method for general silicone recycling, yielding monomers for repolymerization. mdpi.com |
Life Cycle Assessment and Environmental Impact of Poly(methylhydrosiloxane) Processes
A Life Cycle Assessment (LCA) is a systematic methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacture, use, and disposal or recycling (a "cradle-to-grave" analysis). nih.gov As of this writing, a comprehensive, published Life Cycle Assessment specifically for Poly(methylhydrosiloxane) and its associated processes could not be identified in the reviewed literature.
However, a qualitative assessment of its environmental impact can be made based on its known characteristics and applications. The life cycle of PMHS can be viewed favorably from several perspectives of sustainability:
Raw Material Sourcing ("Cradle"): The production of PMHS utilizes a byproduct from a major industrial process (the Müller-Rochow process), which significantly lowers its environmental footprint compared to a product synthesized from virgin materials. rsc.orgadvanceseng.com This avoids the environmental burdens associated with raw material extraction and initial processing.
Use Phase ("Gate"): In its application, PMHS functions as a green reagent. ingentaconnect.comorganic-chemistry.orgeurekaselect.com Its use helps to eliminate more hazardous and toxic substances from chemical processes, reducing risks to environmental and human health. researchgate.net Its stability and ease of handling also contribute to safer laboratory and industrial practices. advanceseng.com
End-of-Life ("Grave"): The primary environmental drawback of PMHS use is the generation of a large volume of silicone polymer waste relative to the amount of reactant consumed. researchgate.net However, the development of effective depolymerization and recycling protocols provides a viable end-of-life solution. researchgate.net By converting this waste back into valuable industrial feedstocks, the process moves towards a circular model, minimizing landfill waste and conserving resources.
Q & A
Q. What are the standard methodologies for characterizing Poly(methylhydrosiloxane) in terms of molecular weight and viscosity?
- Methodological Answer: Characterization of PMHS involves:
- Gel Permeation Chromatography (GPC): Determines molecular weight distribution using polystyrene standards .
- Viscometry: Measures dynamic viscosity (e.g., 15–40 mPa·s at 20°C) using rotational viscometers .
- Nuclear Magnetic Resonance (NMR): H and Si NMR confirm Si-H content and polymer structure .
- Thermogravimetric Analysis (TGA): Assesses thermal stability, with degradation typically above 300°C .
Q. How is Poly(methylhydrosiloxane) utilized as a reducing agent in organocatalytic reactions?
- Methodological Answer: PMHS reduces phosphine oxide pre-catalysts (e.g., 3-methyl-1-phenyl-2-phospholene oxide) to active phosphine species in situ. Key steps:
- Stoichiometry: Use 1.5–2.5 equiv. of PMHS relative to the catalyst .
- Reaction Monitoring: In-situ P NMR tracks catalyst activation .
- Substrate Scope: Effective for amidation of unactivated carboxylic acids and amines, yielding >80% in optimized conditions .
Q. What criteria guide the selection of PMHS grades (e.g., molecular weight) for specific applications?
- Methodological Answer: Selection depends on:
- Reactivity: Lower molecular weight (Mn ~1,700–3,200) enhances Si-H accessibility for crosslinking .
- Viscosity: Higher viscosity grades (>30 mPa·s) improve film-forming in coatings .
- Purity: Ensure ≤50 ppm metallic impurities via inductively coupled plasma (ICP) analysis for catalysis .
Advanced Research Questions
Q. What experimental strategies optimize interfacial interactions of PMHS in nanocomposite coatings?
- Methodological Answer: Strategies include:
- Surface Modification: Use silane coupling agents (e.g., (3-glycidyloxypropyl)trimethoxysilane) to enhance PMHS-graphene oxide adhesion .
- Dispersion Techniques: Sonication (20–40 kHz, 30 min) ensures uniform nanoparticle distribution .
- Mechanical Testing: Nanoindentation measures hardness improvements (e.g., 1.5 GPa vs. 0.8 GPa in unmodified coatings) .
Q. How do conflicting data on reaction yields in PMHS-mediated amidation arise, and how can they be resolved?
- Methodological Answer: Discrepancies stem from:
- Catalyst Loading: Yields vary from 60% (0.15 equiv.) to 90% (0.25 equiv.) of phosphine oxide .
- Moisture Sensitivity: Rigorous drying of PMHS (e.g., molecular sieves) prevents Si-H hydrolysis .
- Resolution Methods:
- Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry).
- Kinetic profiling via H NMR to optimize reaction time .
Q. What methodologies are employed to synthesize and characterize interpenetrating polymer networks (IPNs) involving PMHS?
- Methodological Answer: Synthesis:
- Crosslinking: Combine PMHS with polystyrene using divinyl benzene (DVB, 2–5 wt%) and benzoyl peroxide (BPO, 1 wt%) .
Characterization: - FT-IR: Peaks at 2160 cm (Si-H) and 1600 cm (C=C) confirm network formation .
- DSC: Identifies glass transition temperatures (Tg) for phase-separated networks .
- SEM: Reveals microphase morphology (e.g., 50–200 nm domains) .
Q. How does PMHS enhance corrosion resistance in metal alloy coatings, and what analytical methods validate this?
- Methodological Answer: Mechanism: PMHS forms hydrophobic barriers, limiting electrolyte penetration. Validation Methods:
- Electrochemical Impedance Spectroscopy (EIS): Coating resistance increases from 10 Ω·cm (control) to 10 Ω·cm (PMHS-modified) .
- Salt Spray Testing: PMHS/poly(vinyl butyral) coatings show <5% corrosion area after 500 hours .
Data Contradiction Analysis
- Example: Varying reports on PMHS reducing efficiency in amidation (60–95% yields) .
- Root Cause: Differences in catalyst activation protocols (e.g., pre-reduction vs. in-situ methods).
- Resolution: Standardize reaction conditions (e.g., anhydrous solvent, inert atmosphere) and report detailed catalyst/PMHS ratios.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
